Cyanine 5.5 azide
Description
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Properties
Molecular Formula |
C43H49ClN6O |
|---|---|
Molecular Weight |
701.3 g/mol |
IUPAC Name |
N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide chloride |
InChI |
InChI=1S/C43H48N6O.ClH/c1-42(2)37(48(5)35-26-24-31-17-11-13-19-33(31)40(35)42)21-8-6-9-22-38-43(3,4)41-34-20-14-12-18-32(34)25-27-36(41)49(38)30-15-7-10-23-39(50)45-28-16-29-46-47-44;/h6,8-9,11-14,17-22,24-27H,7,10,15-16,23,28-30H2,1-5H3;1H |
InChI Key |
KOVQVUIEVDGEDR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Cyanine 5.5 Azide for Researchers and Drug Development Professionals
Introduction: Cyanine 5.5 (Cy5.5) azide is a near-infrared (NIR) fluorescent dye functionalized with an azide group, rendering it a powerful tool for bioorthogonal chemistry. Its exceptional spectral properties in the NIR window, where biological tissues exhibit minimal autofluorescence, make it an ideal candidate for sensitive in-vivo imaging applications. This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cy5.5 azide, complete with detailed experimental protocols and illustrative diagrams to facilitate its use in research and drug development.
Core Properties and Chemical Structure
Cyanine 5.5 azide is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The azide functional group enables its covalent attachment to alkyne-modified biomolecules via "click chemistry," a set of highly efficient and specific reactions.
Chemical Structure:
The precise chemical structure of this compound can vary slightly between manufacturers, but generally consists of a heptamethine cyanine core with an azide group attached via a linker.
The key physicochemical and spectral properties of this compound are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Appearance | Dark blue/violet solid or powder | |
| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane); practically insoluble in water. | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Table 2: Spectral Properties of this compound
| Property | Value | References |
| Excitation Maximum (λex) | ~684 nm | |
| Emission Maximum (λem) | ~710 nm | |
| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 |
Applications in Bioconjugation and Imaging
The primary application of this compound lies in its ability to participate in click chemistry reactions for the fluorescent labeling of biomolecules. This allows for the sensitive detection and tracking of these molecules in various biological contexts.
Key Applications Include:
-
Labeling of proteins, peptides, and antibodies: For use in immunoassays, fluorescence microscopy, and flow cytometry.
-
Nucleic acid labeling: For tracking DNA and RNA in cellular systems.
-
In-vivo imaging: The NIR fluorescence of Cy5.5 allows for deep tissue imaging in live organisms with high signal-to-noise ratios. This is particularly valuable in preclinical drug development for monitoring the biodistribution and target engagement of therapeutic agents.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
Desalting column for purification
Procedure:
-
Prepare a stock solution of this compound: Dissolve the required amount of this compound in DMSO to create a 10 mM stock solution.
-
Prepare the catalyst premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions. A common ratio is 1:5 (CuSO₄:THPTA) to protect the protein from oxidation.
-
Reaction setup: In a separate microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. A 2 to 10-fold molar excess of the dye over the protein is typically recommended.
-
Initiate the reaction: Add the catalyst premix to the protein-dye mixture.
-
Add the reducing agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~684 nm (for Cy5.5).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for live-cell imaging due to the absence of cytotoxic copper catalysts. This protocol outlines the general steps for labeling a biomolecule containing a strained alkyne (e.g., DBCO, BCN) with this compound.
Materials:
-
Strained alkyne-modified biomolecule
-
This compound
-
Appropriate buffer or cell culture medium
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a biocompatible solvent like DMSO.
-
Reaction setup: Combine the strained alkyne-modified biomolecule with the this compound stock solution in a suitable reaction vessel. The reaction can be performed in a variety of buffers or directly in cell culture media.
-
Incubation: Incubate the reaction mixture under the desired conditions (e.g., 37°C for live-cell labeling) for 30 minutes to several hours. The reaction progress can be monitored by fluorescence.
-
Washing (for cellular imaging): If labeling cells, wash the cells with fresh buffer or media to remove any unreacted dye before imaging.
Protocol 3: In-Vivo Imaging with a Cy5.5 Azide Labeled Probe
This protocol provides a general workflow for in-vivo imaging in a mouse model using a probe labeled with Cyanine 5.5.
Materials:
-
Cy5.5-labeled targeting probe (e.g., antibody, peptide)
-
Animal model (e.g., tumor-bearing mouse)
-
In-vivo imaging system equipped with appropriate NIR filters
-
Anesthetic
Procedure:
-
Probe administration: Administer the Cy5.5-labeled probe to the animal, typically via intravenous injection. The dosage will depend on the specific probe and animal model.
-
Image acquisition: At various time points post-injection, anesthetize the animal and place it in the imaging system. Acquire fluorescence images using an excitation wavelength around 680 nm and an emission filter centered around 710 nm.
-
Data analysis: Analyze the images to determine the biodistribution of the probe, paying particular attention to its accumulation at the target site (e.g., tumor) over time.
-
Ex-vivo analysis (optional): After the final imaging time point, the animal can be euthanized, and major organs and the tumor can be excised for ex-vivo imaging to confirm the in-vivo findings.
Visualizations
The following diagrams illustrate key processes involving this compound.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Mechanism.
Caption: Experimental workflow for labeling an antibody with this compound.
Caption: A typical workflow for in-vivo imaging using a Cy5.5-labeled probe.
References
An In-Depth Technical Guide to Cyanine 5.5 Azide: Spectral Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine 5.5 (Cy5.5) azide, a near-infrared (NIR) fluorescent dye with significant applications in biological research and drug development. We will delve into its core spectral and physicochemical properties, and provide detailed experimental protocols for its use in bioconjugation, fluorescence microscopy, and in vivo imaging. Furthermore, we will explore its application in studying cellular signaling pathways, offering a complete resource for researchers utilizing this powerful fluorescent tool.
Core Properties of Cyanine 5.5 Azide
This compound is a bright and photostable fluorescent dye that belongs to the cyanine family. Its fluorescence emission in the near-infrared spectrum makes it particularly valuable for biological imaging, as it minimizes interference from cellular autofluorescence and allows for deeper tissue penetration.[1][2] The azide group enables its covalent attachment to a wide range of molecules through "click chemistry," a highly efficient and specific bioorthogonal reaction.[3][4]
Spectral and Physicochemical Characteristics
The key spectral and physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | References |
| Maximum Excitation Wavelength (λex) | ~675 - 684 nm | [4] |
| Maximum Emission Wavelength (λem) | ~694 - 710 nm | |
| Molar Extinction Coefficient (ε) | ~190,000 - 209,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.2 - 0.28 | |
| Molecular Weight | ~701.4 g/mol | |
| Solubility | Soluble in organic solvents (DMSO, DMF); Water-soluble versions (sulfo-Cy5.5 azide) are also available. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, from bioconjugation to cellular and in vivo imaging.
Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is commonly used to label proteins, antibodies, and other biomolecules containing an alkyne group through a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein/antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
DMSO (for dissolving Cy5.5 azide)
-
Desalting column for purification
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 100 mM solution of THPTA in water.
-
Freshly prepare a 300 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein/antibody with PBS to the desired final volume.
-
Add the this compound stock solution to the protein solution. The molar ratio of dye to protein should be optimized but a 3-5 fold molar excess of the dye is a good starting point.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein/antibody.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of Cy5.5 (around 675 nm).
-
Bioconjugation of this compound via Click Chemistry.
Fluorescence Microscopy of Labeled Cells
This protocol outlines the general steps for imaging cells that have been metabolically labeled with an alkyne-containing sugar and subsequently reacted with this compound.
Materials:
-
Cells cultured on coverslips
-
Alkyne-containing metabolic label (e.g., an alkyne-modified sugar)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction components (as described in the bioconjugation protocol)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate laser lines and filter sets (e.g., excitation around 630-650 nm and emission around 660-710 nm).
Protocol:
-
Metabolic Labeling:
-
Incubate cells with the alkyne-containing metabolic label in their culture medium for a duration optimized for the specific cell type and label (typically 24-48 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (for intracellular targets). For cell surface labeling, this step can be omitted.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in the bioconjugation protocol.
-
Incubate the fixed and permeabilized cells with the click reaction cocktail containing this compound for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with wash buffer.
-
Briefly rinse with deionized water.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate laser sources and filter sets for DAPI and Cy5.5.
-
Workflow for Fluorescence Microscopy of Labeled Cells.
In Vivo Imaging
This compound-labeled probes are frequently used for non-invasive in vivo imaging in small animal models due to the favorable tissue penetration of NIR light.
Materials:
-
Animal model (e.g., mouse bearing a tumor xenograft)
-
Cy5.5 azide-labeled targeting agent (e.g., antibody, peptide, or nanoparticle)
-
In vivo imaging system equipped with appropriate excitation and emission filters for Cy5.5
-
Anesthesia equipment
Protocol:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
-
Probe Administration:
-
Administer the Cy5.5 azide-labeled probe via a suitable route (e.g., intravenous injection). The dosage and route will depend on the specific probe and experimental design.
-
-
Image Acquisition:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe. Use an excitation filter around 640 nm and an emission filter around 700 nm.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (e.g., tumor vs. background tissue) to assess targeting efficiency.
-
Workflow for In Vivo Imaging with Cy5.5 Azide Probes.
Application in Signaling Pathway Analysis: EGFR Signaling in Cancer
This compound-labeled molecules can be powerful tools for visualizing and quantifying components of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer. For instance, an antibody targeting EGFR can be labeled with Cy5.5 azide to track its binding to cancer cells, providing insights into receptor expression levels and localization.
The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream cascade of signaling events.
Visualization of EGFR Signaling with a Cy5.5-labeled Antibody.
By using a Cy5.5 azide-labeled anti-EGFR antibody, researchers can:
-
Quantify EGFR expression: The fluorescence intensity from the labeled antibody can be correlated with the number of EGFR molecules on the cell surface, which can be measured by techniques like flow cytometry.
-
Visualize receptor localization: Fluorescence microscopy can reveal the spatial distribution of EGFR on the cell membrane and track its internalization upon ligand binding or antibody treatment.
-
Monitor therapeutic efficacy: In pre-clinical models, in vivo imaging with a Cy5.5-labeled therapeutic antibody can non-invasively monitor drug delivery to the tumor and its engagement with the target receptor.
This approach provides a powerful method for studying the dynamics of the EGFR signaling pathway and for the development and evaluation of targeted cancer therapies.
References
Technical Guide: Molar Extinction Coefficient of Cyanine 5.5 Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molar extinction coefficient and key photophysical properties of Cyanine 5.5 (Cy5.5) azide, a near-infrared fluorescent probe crucial for a variety of applications in research and drug development. This document includes detailed experimental protocols for the determination of its molar extinction coefficient and illustrates its primary application in bioconjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Core Photophysical and Chemical Properties
Cyanine 5.5 azide is a fluorescent dye that contains an azide functional group, enabling its covalent attachment to other molecules, such as proteins, nucleic acids, and other biomolecules, via click chemistry.[1][2] Its fluorescence in the near-infrared spectrum makes it an ideal candidate for in vivo imaging, where it minimizes background autofluorescence from biological tissues.[3]
Quantitative Data Summary
The photophysical properties of this compound can vary slightly depending on the solvent and local chemical environment. The following table summarizes the key quantitative data reported for this dye.
| Property | Value | Units | Notes |
| Molar Extinction Coefficient (ε) | 190,000 - 209,000 | M⁻¹cm⁻¹ | Highly dependent on the solvent.[4][5] |
| Absorbance Maximum (λabs) | ~684 | nm | In organic solvents like DMSO or DMF. |
| Emission Maximum (λem) | ~710 | nm | |
| Quantum Yield (Φ) | 0.2 - 0.28 | - | Represents the efficiency of fluorescence. |
| Solubility | Soluble | - | In organic solvents such as DMSO, DMF, and dichloromethane. |
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for accurately determining the concentration of a substance in solution using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
Materials and Equipment
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount (e.g., 1 mg) of this compound using an analytical balance.
-
Dissolve the weighed dye in a precise volume of anhydrous DMSO (e.g., 1 mL) in a volumetric flask to create a concentrated stock solution. Ensure the dye is fully dissolved.
-
-
Preparation of Serial Dilutions:
-
Perform a series of accurate serial dilutions of the stock solution using DMSO to obtain a range of concentrations. It is recommended to prepare at least five different concentrations.
-
The absorbance values of these diluted solutions at the absorbance maximum should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure a stable light source.
-
Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum of Cy5.5 azide (e.g., 600-750 nm).
-
Use a quartz cuvette filled with DMSO as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum for each of the diluted solutions.
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
-
Data Analysis:
-
Record the absorbance value at λmax for each concentration.
-
Plot a graph of absorbance (A) on the y-axis against concentration (c) in mol/L on the x-axis.
-
Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
-
The molar extinction coefficient (ε) is determined from the slope of the line (slope = εb). Since the path length (b) is 1 cm, the slope of the line is equal to the molar extinction coefficient in M⁻¹cm⁻¹.
-
Visualizations
Experimental Workflow for Molar Extinction Coefficient Determination
Caption: Workflow for determining the molar extinction coefficient.
Bioconjugation via Copper-Catalyzed Click Chemistry
This compound is frequently used for labeling alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly efficient and specific, forming a stable triazole linkage.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Cyanine 5.5 Azide: A Technical Guide to Solubility in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cyanine 5.5 (Cy5.5) azide in dimethyl sulfoxide (DMSO) and water. Understanding the solubility of this near-infrared (NIR) fluorescent probe is critical for its effective use in a wide range of applications, including bioconjugation, in vivo imaging, and flow cytometry. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a discussion of the key factors influencing the solubility of cyanine dyes.
Core Data Presentation: Solubility of Cyanine 5.5 Azide
The solubility of this compound is markedly different in organic solvents compared to aqueous solutions, a characteristic feature of non-sulfonated cyanine dyes. The following table summarizes the available quantitative and qualitative solubility data for this compound in DMSO and water.
| Solvent | Solubility | Method of Determination | Notes |
| DMSO | Soluble (at least 10 mM) | Supplier Data | Commercially available as a 10 mM solution, indicating high solubility. The non-polar, aprotic nature of DMSO effectively solvates the hydrophobic cyanine dye structure. |
| Water | Practically Insoluble (1.6 µM; 1.2 mg/L) | Spectrophotometry | The large hydrophobic surface area of the Cy5.5 core limits its interaction with polar water molecules, leading to very low solubility. For aqueous applications, a sulfonated version is recommended. |
Experimental Protocols: Determining Dye Solubility
While specific experimental data for the solubility determination of this compound is not publicly available, a standard and widely accepted method for determining the solubility of hydrophobic dyes is the equilibrium saturation method followed by spectrophotometric analysis. This protocol provides a reliable means to quantify the solubility of similar non-sulfonated cyanine dyes in both aqueous and organic solvents.
Objective:
To determine the saturation solubility of this compound in a given solvent (e.g., water or DMSO) at a specified temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., deionized water, anhydrous DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Spectrophotometer
-
Calibrated micropipettes
-
Analytical balance
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of microcentrifuge tubes. The exact amount should be visibly in excess of what is expected to dissolve.
-
Add a precise volume of the chosen solvent (e.g., 1 mL) to each tube.
-
-
Equilibration:
-
Securely cap the tubes and place them in a thermomixer or incubator shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a consistent speed for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a set duration (e.g., 15-30 minutes) to pellet the undissolved dye.
-
-
Preparation of Samples for Analysis:
-
Carefully aspirate a known volume of the supernatant without disturbing the pellet.
-
For highly concentrated solutions (like in DMSO), perform a serial dilution with the same solvent to bring the absorbance within the linear range of the spectrophotometer. For aqueous solutions, dilution may not be necessary.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the diluted (if applicable) supernatant at the maximum absorption wavelength (λmax) of this compound (approximately 675 nm).
-
Use the pure solvent as a blank.
-
-
Calculation of Concentration:
-
Calculate the concentration of the dissolved this compound using the Beer-Lambert law: A = εcl Where:
-
A is the measured absorbance
-
ε is the molar extinction coefficient of this compound in the specific solvent (approx. 250,000 M⁻¹cm⁻¹)
-
c is the concentration (in mol/L)
-
l is the path length of the cuvette (typically 1 cm)
-
-
Remember to account for any dilution factors used.
-
Mandatory Visualization: Factors Influencing Cyanine Dye Solubility
The solubility of a cyanine dye like this compound is governed by a balance of intermolecular forces between the dye and the solvent. The following diagram, generated using the DOT language, illustrates the key factors that influence this property.
Caption: Logical relationship of factors affecting Cy5.5 azide solubility.
An In-depth Technical Guide to the Synthesis and Purification of Cyanine 5.5 Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Cyanine 5.5 (Cy5.5) azide, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. Cy5.5 azide is particularly valuable for its ability to participate in bioorthogonal "click chemistry" reactions, enabling the precise labeling of biomolecules. This document outlines a modular synthetic approach, detailed purification protocols, and the application of Cy5.5 azide in bioconjugation.
Properties of Cyanine 5.5 Azide
This compound is a water-soluble and highly fluorescent dye with absorption and emission maxima in the near-infrared spectrum, making it ideal for in vivo imaging due to reduced autofluorescence from biological tissues.[1][2][3] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₄₉ClN₆O | [4] |
| Molecular Weight | 701.34 g/mol | [4] |
| Appearance | Dark blue powder | |
| Maximum Excitation (λex) | ~675-684 nm | |
| Maximum Emission (λem) | ~694-710 nm | |
| Molar Extinction Coefficient (ε) | ~190,000 - 198,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.2 - 0.28 | |
| Purity | ≥90-95% (typically by HPLC) | |
| Solubility | Soluble in organic solvents (DMSO, DMF), water-soluble |
Synthesis of this compound: A Modular Approach
The synthesis of asymmetric cyanine dyes like Cy5.5 azide is most effectively achieved through a modular approach. This strategy involves the sequential construction of the molecule, allowing for the introduction of the azide functionality in the final steps to prevent its degradation under harsh reaction conditions. The general synthesis pathway can be broken down into four key stages:
-
Indolium Derivative Formation: The synthesis begins with the creation of a functionalized indolium salt, which will form one of the heterocyclic ends of the cyanine dye.
-
Hemicyanine Formation: The indolium salt is then reacted with a polymethine bridge precursor to form a hemicyanine intermediate.
-
Cyanine Dye Formation: The hemicyanine is condensed with a second, different indolium salt to create the asymmetric cyanine core structure.
-
Functional Group Attachment: Finally, the azide group is introduced onto the cyanine dye scaffold.
Caption: Modular Synthesis Pathway for this compound.
Experimental Protocol for Synthesis
The following is a generalized protocol based on the modular approach for synthesizing asymmetric cyanine dyes. Specific reagents and conditions may need to be optimized for the synthesis of Cy5.5 azide.
Step 1: Indolium Derivative Formation
-
Reaction Setup: A suitable indolenine precursor is dissolved in an appropriate solvent such as acetonitrile.
-
Alkylation: An alkylating agent containing a precursor to the azide linker (e.g., a protected amine or a leaving group) is added to the solution.
-
Reaction Conditions: The mixture is typically refluxed for several hours.
-
Work-up and Purification: The resulting indolium salt is often purified by precipitation and washing.
Step 2: Hemicyanine Formation
-
Reaction Setup: The functionalized indolium salt from Step 1 is dissolved in a solvent like acetic anhydride.
-
Condensation: A polymethine bridge precursor, such as malonaldehyde dianilide, is added.
-
Reaction Conditions: The reaction is heated, for example, in an oil bath at 110°C for several hours.
-
Intermediate Use: The resulting hemicyanine is often used in the next step without extensive purification.
Step 3: Cyanine Dye Formation
-
Reaction Setup: The crude hemicyanine is dissolved in a solvent like methanol.
-
Condensation: A second, different indolium salt (which can be commercially available or synthesized separately) and a weak base like sodium acetate are added.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours.
-
Work-up: The crude asymmetric cyanine dye is isolated.
Step 4: Functional Group Attachment (Azidation)
-
Reaction Setup: The asymmetric cyanine dye with a suitable leaving group is dissolved in a polar aprotic solvent like DMF.
-
Azidation: An azide source, such as sodium azide, is added to the solution.
-
Reaction Conditions: The reaction is stirred, possibly with gentle heating, until the conversion is complete.
-
Isolation: The final product, this compound, is isolated.
Purification of this compound
Purification of the final product is critical to ensure high purity for subsequent applications. High-Performance Liquid Chromatography (HPLC) is the most common method for purifying cyanine dyes.
HPLC Purification Protocol
Table 2: HPLC Purification Parameters
| Parameter | Recommended Conditions |
| Column | Reverse-phase C18 column |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Triethylammonium Acetate (TEAA) buffer |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or TEAA buffer |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B |
| Flow Rate | Typically 1.0 - 1.5 mL/min for analytical scale |
| Detection | UV-Vis detector at the absorbance maximum of Cy5.5 (~675 nm) |
Detailed Protocol:
-
Sample Preparation: The crude this compound is dissolved in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase mixture.
-
Injection: The sample is injected onto a C18 HPLC column equilibrated with the initial mobile phase conditions.
-
Elution: A linear gradient is applied to elute the compound. The exact gradient will depend on the specific C18 column and the hydrophobicity of the dye and its impurities. A typical gradient might start at 5-10% acetonitrile and increase to 95-100% over 20-30 minutes.
-
Fraction Collection: Fractions corresponding to the major peak at ~675 nm are collected.
-
Solvent Removal: The solvent from the collected fractions is removed under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to yield the purified this compound.
Characterization
The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.
-
HPLC-MS: To confirm the purity and molecular weight of the final product.
-
¹H NMR Spectroscopy: To verify the chemical structure of the dye.
-
UV-Vis Spectroscopy: To determine the absorption maximum and molar extinction coefficient.
Application: Labeling of Biomolecules via Click Chemistry
This compound is primarily used for labeling biomolecules containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This reaction is highly specific and efficient, allowing for the covalent attachment of the dye to proteins, nucleic acids, and other molecules in a controlled manner.
Caption: Workflow for Biomolecule Labeling with Cy5.5 Azide.
Experimental Protocol for Protein Labeling
The following is a general protocol for labeling a protein containing an alkyne group with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, to improve reaction efficiency and reduce protein damage).
-
Purification column (e.g., size-exclusion chromatography).
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution. The molar ratio of dye to protein may need to be optimized, but a 5-10 fold molar excess of the dye is a common starting point.
-
Catalyst Preparation: If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution.
-
Reaction Initiation: Add the copper catalyst (or the pre-mixed catalyst-ligand solution) to the protein-dye mixture. Immediately after, add the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein from excess dye and catalyst using a suitable method such as size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
-
Characterization: Confirm the successful labeling by methods such as UV-Vis spectroscopy (to determine the degree of labeling) and SDS-PAGE with fluorescence imaging.
This guide provides a foundational understanding of the synthesis, purification, and application of this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize the protocols for their particular experimental needs.
References
An In-depth Technical Guide to the Photostability and Photobleaching of Cyanine 5.5 Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Cyanine 5.5 (Cy5.5) azide, a near-infrared (NIR) fluorescent probe. It details the dye's core photophysical properties, the mechanisms underlying its photobleaching, and strategies to enhance its stability. Detailed experimental protocols for quantifying photostability and for its application in bio-conjugation are provided to assist researchers in optimizing their experimental designs.
Core Photophysical Properties of Cyanine 5.5 Azide
This compound is a water-soluble and hydrophilic fluorescent dye widely used for labeling and detecting biomolecules.[1][2] Its fluorescence in the near-infrared spectrum is advantageous for biological applications as it minimizes autofluorescence from endogenous molecules.[1][2] The dye's fluorescence is notably stable across a broad pH range, from 4 to 10.[1] It is spectrally similar to other popular dyes such as Alexa Fluor® 680 and IRDye® 680RD.
The key quantitative photophysical parameters of Cy5.5 azide are summarized in the table below. These values are representative and can be influenced by the local environment, such as solvent and conjugation to a biomolecule.
| Property | Value | Source(s) |
| Maximum Excitation (λex) | 684 nm | |
| Maximum Emission (λem) | 710 nm | |
| Molar Extinction Coefficient (ε) | 190,000 - 209,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.20 | |
| Molecular Weight | ~701.34 - 985.13 g/mol | |
| Solubility | Water, DMSO, DMF |
Understanding Photostability and Photobleaching
Photostability refers to a fluorophore's ability to resist photochemical degradation upon exposure to excitation light. The irreversible loss of fluorescence due to this degradation is known as photobleaching. For cyanine dyes, the primary photobleaching pathway involves the excited fluorophore transitioning from its fluorescent singlet state to a long-lived, non-fluorescent triplet state. This triplet-state molecule can then react with molecular oxygen to produce highly reactive oxygen species (ROS), which subsequently attack and permanently destroy the dye's chemical structure, rendering it non-fluorescent.
Factors Influencing Photostability
Several factors can significantly impact the rate of photobleaching for Cy5.5 azide:
-
Excitation Intensity: Higher light intensity accelerates the rate at which fluorophores enter the excited state, increasing the probability of triplet state formation and subsequent photobleaching.
-
Oxygen Concentration: As molecular oxygen is a primary mediator of photobleaching, its presence and concentration in the imaging medium are critical. Deoxygenated environments can significantly enhance dye stability.
-
Local Chemical Environment: The presence of reducing or oxidizing agents can alter photostability. Additives such as Trolox or β-mercaptoethanol are often used in imaging buffers to act as triplet state quenchers or ROS scavengers, thereby prolonging the dye's fluorescent lifetime.
-
Molecular Conjugation: The properties of the biomolecule to which the dye is attached, and the specific linkage site, can influence its photostability.
Strategies for Enhancing Photostability
To mitigate photobleaching, several strategies can be employed:
-
Minimize Excitation Light: Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into the imaging buffer. These often contain oxygen scavenging systems (e.g., glucose oxidase and catalase) or triplet state quenchers (e.g., Trolox, n-propyl gallate).
-
Covalent Photostabilizers: Research has shown that covalently linking molecules like cyclooctatetraene (COT) or nitrobenzyl alcohol (NBA) directly to the cyanine fluorophore can substantially reduce the triplet state lifetime, leading to significant improvements in photostability.
Experimental Protocols
Protocol for Measuring Photobleaching Kinetics
This protocol provides a generalized method for quantifying the photostability of Cy5.5 azide using fluorescence microscopy.
Objective: To determine the photobleaching half-life (t₁/₂) of Cy5.5 azide under defined and constant illumination conditions.
Materials:
-
Cy5.5 azide
-
Phosphate-buffered saline (PBS) or other appropriate imaging buffer
-
Microscope slides and coverslips
-
Fluorescence microscope (confocal or widefield) equipped with a ~633-650 nm laser line, appropriate emission filters, and a sensitive detector (e.g., PMT or sCMOS camera)
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Methodology:
-
Sample Preparation: Prepare a solution of Cy5.5 azide in the desired imaging buffer at a known concentration. Mount a small volume of the solution between a clean glass slide and a coverslip and seal the edges to prevent evaporation.
-
Microscope Setup:
-
Place the sample on the microscope stage and bring it into focus.
-
Set the excitation laser power to a level relevant for your planned experiments. It is critical to keep this value constant for all comparative measurements.
-
Crucially, measure and report the light intensity at the sample plane (in W/cm²), not just the laser power output, as this is the most important parameter for reproducibility.
-
Set the detector gain and offset to levels that provide a good signal without saturation.
-
-
Image Acquisition:
-
Select a field of view and acquire a time-lapse series of images with the shutter continuously open to ensure constant illumination.
-
Use a constant exposure time and frame interval throughout the acquisition. The total duration should be long enough to observe a significant decay in fluorescence.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
Normalize the intensity data by dividing each value by the initial intensity value (from the first frame).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single-exponential decay function (I(t) = I₀ * e^(-kt)) to determine the photobleaching rate constant (k). The photobleaching half-life can be calculated as t₁/₂ = ln(2)/k.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Cy5.5 azide is designed for "click chemistry," a highly efficient and specific reaction for bioconjugation. This protocol outlines the general steps for labeling an alkyne-modified biomolecule.
Objective: To covalently attach Cy5.5 azide to an alkyne-functionalized biomolecule (e.g., protein, oligonucleotide).
Materials:
-
Alkyne-modified biomolecule
-
Cy5.5 azide
-
Anhydrous DMSO
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., THPTA for aqueous solutions, TBTA for organic/aqueous mixtures)
-
Reaction buffer (e.g., PBS, triethylammonium acetate)
-
Purification system (e.g., size-exclusion chromatography, HPLC, or ethanol precipitation for DNA)
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents. For example: a 10 mM solution of Cy5.5 azide in DMSO, a 10 mM solution of CuSO₄ in water, and a fresh 100 mM solution of sodium ascorbate in water. The biomolecule should be dissolved in an appropriate reaction buffer.
-
-
Reaction Setup: Note: The optimal ratio of reagents should be determined empirically, but a common starting point is to use an excess of the dye azide.
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the Cy5.5 azide stock solution.
-
Add the copper-stabilizing ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
-
Incubation:
-
Vortex the mixture thoroughly.
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours, or overnight.
-
-
Purification:
-
Following incubation, purify the labeled biomolecule from excess dye and reaction components.
-
For proteins, size-exclusion chromatography (e.g., a desalting column) is effective.
-
For oligonucleotides, ethanol or acetone precipitation followed by HPLC or PAGE purification can be used.
-
Conclusion
This compound is a bright and relatively photostable near-infrared dye that is invaluable for a wide range of fluorescence-based assays. Its primary utility lies in its azide functional group, which allows for specific, covalent attachment to biomolecules via click chemistry. While susceptible to photobleaching, a thorough understanding of the underlying mechanisms allows researchers to implement effective mitigation strategies. By carefully controlling illumination conditions, optimizing the chemical environment with antifade reagents, and employing robust experimental protocols, the performance and longevity of Cy5.5 azide can be maximized, enabling high-quality data acquisition in demanding imaging and detection applications. For experiments requiring exceptionally high photostability, alternative dyes such as the Alexa Fluor series may offer enhanced performance.
References
Cyanine 5.5 Azide: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 5.5 (Cy5.5) azide is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research. Its azide functional group allows for its covalent attachment to a wide range of biomolecules through "click chemistry," a highly efficient and specific bioorthogonal reaction. This guide provides an in-depth overview of Cy5.5 azide, its properties, and its applications in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
The utility of Cy5.5 azide stems from its favorable spectral properties. Emitting in the NIR spectrum, it allows for deep tissue penetration and minimizes interference from background autofluorescence, making it particularly well-suited for in vivo imaging.[1] Its high sensitivity and versatility have led to its widespread use in applications ranging from targeted drug delivery and in vivo imaging to the labeling of peptides, proteins, and oligonucleotides.[1]
Core Properties and Quantitative Data
The performance of Cy5.5 azide in various applications is dictated by its photophysical properties. The following tables summarize key quantitative data for Cy5.5 azide and compare it with other commonly used NIR dyes.
Table 1: Photophysical Properties of Cyanine 5.5 Azide
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 675-684 nm | [2] |
| Emission Maximum (λem) | 694-710 nm | [2] |
| Molar Extinction Coefficient (ε) | ~190,000 - 209,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Solubility | Water, DMSO, DMF |
Table 2: Comparison of this compound with Other NIR Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features | Reference(s) |
| Cy5.5 Azide | 675-684 | 694-710 | ~190,000 - 209,000 | ~0.2 | Excellent for in vivo imaging, click chemistry compatible. | , |
| Alexa Fluor 680 | 679 | 702 | 184,000 | 0.36 | Bright and photostable, often used as a benchmark. | |
| IRDye 800CW | 774 | 789 | ~240,000 | ~0.09 - 0.12 | Lower background and enhanced tumor-to-background ratio in some in vivo models. | , |
| Cy7 Azide | 749 | 776 | ~275,000 | - | Longer wavelength emission for deeper tissue penetration. |
Key Applications and Experimental Protocols
The primary utility of Cy5.5 azide lies in its ability to be conjugated to biomolecules via click chemistry. This enables a wide array of applications in molecular biology, drug development, and diagnostics.
Click Chemistry: The Engine of Cy5.5 Azide Conjugation
Click chemistry refers to a class of biocompatible reactions that are rapid, selective, and high-yielding. The most common type of click chemistry used with Cy5.5 azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide group on the dye and a terminal alkyne group on the target biomolecule. A copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also employed, particularly for live-cell imaging where the cytotoxicity of copper is a concern.
Figure 1. Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Experimental Protocol: Labeling of Proteins with Cy5.5 Azide via CuAAC
This protocol provides a general guideline for labeling an alkyne-modified protein with Cy5.5 azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Cy5.5 azide stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein: Ensure the alkyne-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in a buffer free of primary amines (like Tris) which can interfere with some labeling chemistries.
-
Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, combine the following in order:
-
Protein solution.
-
Cy5.5 azide (add a 2-5 fold molar excess over the protein).
-
CuSO₄ and THPTA (pre-mix at a 1:5 molar ratio, then add to the reaction).
-
Sodium ascorbate (add to a final concentration of 1-5 mM).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and catalyst using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Confirm labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the Cy5.5 dye (at ~675 nm).
Experimental Protocol: In Vivo Imaging with Cy5.5 Azide-Labeled Probes
This protocol outlines a general workflow for in vivo imaging using a Cy5.5 azide-labeled targeting probe (e.g., a peptide or antibody).
Materials:
-
Cy5.5 azide-labeled targeting probe.
-
Animal model with the target of interest (e.g., tumor-bearing mouse).
-
In vivo imaging system (e.g., IVIS, Pearl).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Probe Administration: Inject the Cy5.5 azide-labeled probe intravenously into the animal model. The optimal dose will need to be determined empirically but is typically in the nanomolar range.
-
Image Acquisition: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the animal and acquire fluorescence images using the in vivo imaging system with appropriate excitation and emission filters for Cy5.5.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and in a background region (e.g., muscle tissue) to determine the tumor-to-background ratio.
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and excise the tumor and other organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.
Figure 2. General Workflow for In Vivo Imaging with a Cy5.5 Azide-Labeled Probe
Application in Targeted Drug Delivery
A significant application of Cy5.5 azide is in the development and evaluation of targeted drug delivery systems. By conjugating Cy5.5 azide to a drug carrier (e.g., a nanoparticle or liposome) that is also functionalized with a targeting ligand (e.g., an antibody or peptide), researchers can visualize the biodistribution and tumor accumulation of the drug delivery vehicle in real-time.
Figure 3. Visualization of Targeted Drug Delivery Using Cy5.5 Azide
Conclusion
This compound is a powerful and versatile tool for researchers in various fields. Its near-infrared fluorescence properties make it an excellent choice for in vivo imaging, while its azide functionality allows for straightforward and efficient conjugation to a wide range of biomolecules via click chemistry. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of Cy5.5 azide in advanced research and drug development endeavors. By understanding its core properties and following optimized experimental procedures, scientists can leverage the full potential of this valuable fluorescent probe.
References
An In-depth Technical Guide to the Core Principles of Cyanine 5.5 Azide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of Cyanine 5.5 (Cy5.5) azide click chemistry, a powerful and versatile tool for bioconjugation. We will delve into the core mechanisms, present key quantitative data, and provide detailed experimental protocols for its application in research and drug development.
Introduction to Cyanine 5.5 Azide and Click Chemistry
Cyanine 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye known for its brightness and photostability.[1][2] Its fluorescence emission in the NIR spectrum is advantageous for biological applications due to reduced autofluorescence from biological samples and deeper tissue penetration.[3] The azide functional group (–N₃) makes Cy5.5 a versatile partner in "click chemistry," a term describing a class of reactions that are rapid, selective, and high-yielding.[4]
The two primary forms of click chemistry utilized with Cy5.5 azide are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where a strained cyclooctyne reacts with an azide to form a triazole. The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly suitable for in vivo applications where copper toxicity is a concern.
Core Reaction Mechanisms
The versatility of Cy5.5 azide lies in its ability to participate in these two distinct, highly efficient ligation reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the prototypic "click" reaction. It involves the reaction of the Cy5.5 azide with a molecule containing a terminal alkyne. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) oxidation state and improve reaction efficiency. The reaction is highly specific and results in the formation of a 1,4-disubstituted triazole linkage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that eliminates the need for a cytotoxic copper catalyst. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which has a high degree of ring strain. This strain is released upon the [3+2] cycloaddition with an azide, driving the reaction to completion under physiological conditions. The choice of cyclooctyne can influence the reaction kinetics.
Quantitative Data
The selection of a click chemistry strategy and the specific reagents can be guided by quantitative photophysical and kinetic data.
Photophysical Properties of Cy5.5 Azide and Conjugates
| Property | Cy5.5 Azide | Cy5.5-DBCO Conjugate | Cy5.5-BCN Conjugate (Representative) |
| Molecular Weight | ~985 g/mol | Varies | Varies |
| Extinction Coefficient | ~190,000 M⁻¹cm⁻¹ | Varies | Varies |
| Excitation Max (λex) | ~683-684 nm | ~675 nm | ~675 nm (expected) |
| Emission Max (λem) | ~703-710 nm | ~694 nm | ~694 nm (expected) |
| Quantum Yield (Φ) | 0.27 | 0.2 | ~0.2-0.3 (estimated) |
Reaction Kinetics
The speed of the click reaction is a critical parameter, especially for in vivo applications or when working with low concentrations of reactants. The reaction rate is typically described by the second-order rate constant (k₂).
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| CuAAC (Typical) | 10 - 100 | Rate is dependent on the ligand, copper concentration, and reactants. |
| SPAAC: Benzyl Azide + DBCO | ~1.0 | DBCO generally exhibits fast kinetics with primary azides. |
| SPAAC: Benzyl Azide + BCN | ~0.15 - 0.28 | BCN is also a highly reactive cyclooctyne, though kinetics can be influenced by the azide's electronic properties. |
| SPAAC: Tertiary Azide + DBCO | ~4.7 x 10⁻⁶ | Steric hindrance from the tertiary azide dramatically reduces the reaction rate with the bulky DBCO. |
| SPAAC: Tertiary Azide + BCN | ~0.012 - 0.024 | The less sterically demanding BCN shows a much smaller decrease in reactivity with tertiary azides compared to DBCO. |
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions with Cy5.5 azide. Optimization may be required for specific applications.
General Workflow for Bioconjugation
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy5.5 azide
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
Methodology:
-
Prepare Reagent Stocks:
-
Dissolve Cy5.5 azide in DMSO to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL PBS buffer
-
An appropriate volume of Cy5.5 azide stock solution to achieve a 2-5 fold molar excess over the alkyne-modified protein.
-
-
-
Catalyst Preparation and Addition:
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is often recommended. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA.
-
Add the premixed catalyst solution to the protein/azide mixture.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM. For example, add 10 µL of a 300 mM stock.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst components by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Functionalized Antibody
Materials:
-
DBCO-functionalized antibody in an azide-free buffer (e.g., PBS, pH 7.4)
-
Cy5.5 azide
-
DMSO
Methodology:
-
Prepare Reagent Stocks:
-
Dissolve Cy5.5 azide in DMSO to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-functionalized antibody.
-
Add the Cy5.5 azide stock solution to the antibody solution. A 2-4 fold molar excess of the azide is often recommended.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the Cy5.5-labeled antibody using an appropriate method such as a spin desalting column to remove excess Cy5.5 azide.
-
Protocol for Labeling of Cellular Lipids
This protocol outlines a method for the metabolic labeling of cellular lipids with an alkyne-containing precursor, followed by detection with Cy5.5 azide via CuAAC.
Materials:
-
Cells in culture
-
Alkyne-containing lipid precursor (e.g., alkyne-oleate)
-
Cy5.5 picolyl azide (for enhanced sensitivity)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction cocktail components (as in section 4.2, but with Cy5.5 picolyl azide)
Methodology:
-
Metabolic Labeling:
-
Incubate cells with the alkyne-lipid precursor in the culture medium for a designated period (e.g., 16 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.
-
Wash the cells with PBS.
-
-
Click Reaction:
-
Prepare the CuAAC click reaction cocktail using Cy5.5 picolyl azide. The use of a picolyl azide allows for lower copper concentrations, which can be beneficial for preserving cellular structures.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells multiple times with PBS to remove unreacted reagents.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy5.5.
-
Application in Signaling Pathway Analysis: GPCR Labeling
Cy5.5 azide click chemistry is a valuable tool for studying cellular signaling pathways. For example, it can be used to label G protein-coupled receptors (GPCRs) to study their trafficking and signaling.
In this workflow, a GPCR is genetically engineered to incorporate an unnatural amino acid containing a terminal alkyne. Live cells expressing this modified GPCR are then incubated with Cy5.5 azide. A SPAAC reaction occurs on the cell surface, specifically labeling the GPCR with the Cy5.5 fluorophore. This allows for the direct visualization and tracking of the receptor to study ligand binding, receptor internalization, and its role in downstream signaling pathways.
Conclusion
Cy5.5 azide click chemistry provides a robust and versatile platform for the fluorescent labeling of a wide range of biomolecules. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) approaches allows researchers to tailor their bioconjugation strategy to the specific requirements of their experimental system, including considerations of in vivo compatibility. The high efficiency, specificity, and bioorthogonality of these reactions have established them as indispensable tools in chemical biology, drug discovery, and diagnostics. This guide provides the foundational knowledge and practical protocols to effectively implement Cy5.5 azide click chemistry in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Applications of a Fluorescent Labeling Technique for Lipid and Surfactant Preformed Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Azide Group Reactivity of Cyanine 5.5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of the azide functional group on the near-infrared (NIR) fluorescent dye, Cyanine 5.5 (Cy5.5). Understanding the reactivity of Cy5.5 azide is crucial for its successful application in bioconjugation, molecular imaging, and drug delivery systems. This document details the primary reaction pathways, factors influencing reactivity, and provides experimental protocols for its use in labeling biomolecules.
Core Reactivity of the Azide Group
The azide moiety (–N₃) on Cy5.5 is a versatile functional group primarily utilized in bioorthogonal chemistry. Its reactivity is dominated by 1,3-dipolar cycloaddition reactions with alkynes. Two main catalyzed versions of this reaction are widely employed for bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, often referred to as "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3][4] This reaction leads to the formation of a stable 1,4-disubstituted triazole linkage.[4]
Key Features of CuAAC:
-
High Efficiency and Yield: CuAAC reactions are known for their high reaction rates and yields, often proceeding to completion under mild conditions.
-
Specificity: The reaction is highly specific for azides and terminal alkynes, with minimal side reactions with other functional groups found in biological systems.
-
Biocompatibility: While the copper(I) catalyst can be toxic to living cells, the development of ligands such as THPTA helps to stabilize the copper ion and minimize cytotoxicity, allowing for applications in cellular environments.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide. The relief of ring strain in the cyclooctyne drives the reaction forward, eliminating the need for a cytotoxic metal catalyst.
Key Features of SPAAC:
-
Copper-Free: The absence of a copper catalyst makes SPAAC ideal for in vivo applications and live-cell imaging where copper toxicity is a concern.
-
Bioorthogonality: The reaction is highly bioorthogonal, proceeding with high selectivity in complex biological media.
-
Reaction Kinetics: The reaction rate of SPAAC is generally slower than CuAAC, but the development of more strained cyclooctynes continues to improve the kinetics.
Factors Influencing Cyanine 5.5 Azide Reactivity
The efficiency of both CuAAC and SPAAC reactions with Cy5.5 azide can be influenced by several factors:
-
Steric Hindrance: The bulky nature of the Cy5.5 dye structure can impart steric hindrance, potentially affecting the accessibility of the azide group to the alkyne. This is a more significant factor in SPAAC, where the approach of the sterically demanding cyclooctyne is required.
-
Electronic Effects: The electronic properties of the azide and the alkyne play a role in the reaction rate. Electron-withdrawing groups near the azide can increase its reactivity in some cases. The polymethine chain of the cyanine dye influences the electronic environment of the entire molecule.
-
Solvent and pH: The choice of solvent and the pH of the reaction medium can impact the reaction efficiency. Most bioconjugation reactions with Cy5.5 azide are performed in aqueous buffers, and the pH is typically maintained between 4 and 11.
-
Ligands (for CuAAC): The choice of the copper(I)-stabilizing ligand is critical for the success of CuAAC reactions in biological systems. Ligands like THPTA not only enhance the reaction rate but also protect biomolecules from damage by reactive oxygen species.
Quantitative Data on Reactivity
While specific kinetic data for Cy5.5 azide is not extensively published, data from similar cyanine dyes and general click chemistry literature provide valuable insights. The following table summarizes typical reaction parameters.
| Parameter | CuAAC with Terminal Alkyne | SPAAC with DBCO |
| Second-Order Rate Constant | ~10 M⁻¹s⁻¹ (with 20 µM Cu(I)) | 10⁻³ to 1 M⁻¹s⁻¹ |
| Reaction Time | Minutes to a few hours | Hours to overnight |
| Typical Yield | High to quantitative | High to quantitative |
| Biocompatibility | Requires ligands to mitigate copper toxicity | Generally high, no cytotoxic metal catalyst |
| Reactant Molar Ratio | Typically a slight excess of one reactant (e.g., 1.5-10 fold) | Often a 2-4 fold molar excess of the azide or DBCO reagent is used |
Experimental Protocols
Detailed methodologies for performing CuAAC and SPAAC reactions with Cy5.5 azide are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with Cy5.5 azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy5.5 azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO (for dissolving Cy5.5 azide)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Cy5.5 azide in DMSO to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the appropriate buffer.
-
Add the Cy5.5 azide stock solution to the protein solution. A 2 to 10-fold molar excess of the azide is typically used.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let this catalyst premix stand for 1-2 minutes.
-
Add the catalyst premix to the protein-azide mixture.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM to initiate the click reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the Cy5.5-labeled protein using size-exclusion chromatography or dialysis to remove unreacted dye and catalyst components.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the labeling of a DBCO-modified antibody with Cy5.5 azide.
Materials:
-
DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy5.5 azide
-
DMSO (for dissolving Cy5.5 azide)
Procedure:
-
Prepare Stock Solution:
-
Dissolve Cy5.5 azide in DMSO to a concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified antibody with the appropriate buffer.
-
Add the Cy5.5 azide stock solution to the antibody solution. A 2 to 4-fold molar excess of the azide is commonly used.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the Cy5.5-labeled antibody using appropriate chromatography methods (e.g., size-exclusion or affinity chromatography) to remove excess Cy5.5 azide.
-
Visualizations of Workflows and Pathways
The following diagrams illustrate the chemical reactions and a typical experimental workflow involving Cy5.5 azide.
References
- 1. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Protocol for Labeling Proteins with Cyanine 5.5 Azide
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with Cyanine 5.5 (Cy5.5) azide, a near-infrared (NIR) fluorescent dye. The azide functional group allows for highly specific and efficient conjugation to proteins containing a complementary alkyne group through "click chemistry." This bioorthogonal reaction is exceptionally selective, proceeding with high efficiency under mild conditions, making it an ideal method for labeling sensitive biomolecules.[1][2] The resulting Cy5.5-protein conjugates are well-suited for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, owing to the favorable spectral properties of Cy5.5 which minimize background autofluorescence from biological samples.[3]
Two primary methods for azide-alkyne cycloaddition are detailed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells.[1] SPAAC, on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne to react with the azide, offering greater biocompatibility for live-cell applications.[1]
Materials and Reagents
-
Protein of Interest: Must contain an alkyne group for reaction with Cy5.5 azide. This can be achieved through the incorporation of an alkyne-containing unnatural amino acid or by chemical modification of the protein. The protein should be purified and in an amine-free buffer (e.g., PBS, HEPES, MOPS) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine are not suitable as they can interfere with some labeling chemistries, although they are generally compatible with click chemistry.
-
Cyanine 5.5 Azide: Store at -20°C, protected from light and moisture.
-
For CuAAC:
-
Copper(II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate, freshly prepared)
-
Degassing equipment (e.g., vacuum line, argon or nitrogen gas)
-
-
For SPAAC:
-
An alkyne-modified protein where the alkyne is a strained cyclooctyne (e.g., DBCO).
-
-
Solvents: Anhydrous DMSO or DMF for dissolving the Cy5.5 azide.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), spin desalting columns, or dialysis cassettes.
-
Spectrophotometer: For measuring absorbance to determine protein concentration and degree of labeling.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for purified proteins in vitro.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Freshly prepare a 100 mM stock solution in deionized water.
2. Reaction Setup: a. In a microcentrifuge tube, add the alkyne-containing protein to a final concentration of 1-10 mg/mL. b. Add the THPTA ligand to the protein solution to a final concentration of 5 mM. c. Add the this compound stock solution to the desired molar excess (typically 5-20 fold molar excess over the protein). d. Add the Copper(II) Sulfate stock solution to a final concentration of 1 mM. e. Degas the reaction mixture by bubbling with argon or nitrogen gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst. f. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.
3. Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light. The optimal reaction time may need to be determined empirically.
4. Purification of the Labeled Protein:
-
Remove the unreacted dye and catalyst components by size-exclusion chromatography, spin desalting columns, or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free method is ideal for labeling proteins in living cells or when copper toxicity is a concern. This protocol assumes the protein of interest has been modified to contain a strained alkyne like DBCO.
1. Preparation of Stock Solution:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
2. Reaction Setup: a. In a microcentrifuge tube, add the strained alkyne-containing protein to a final concentration of 1-10 mg/mL. b. Add the this compound stock solution to the desired molar excess (typically 5-20 fold molar excess over the protein).
3. Incubation:
-
Incubate the reaction mixture for 4-12 hours at 37°C or overnight at 4°C, protected from light. SPAAC reactions are generally slower than CuAAC.
4. Purification of the Labeled Protein:
-
Purify the labeled protein using the same methods as described for CuAAC (size-exclusion chromatography, spin desalting columns, or dialysis).
Data Presentation
Table 1: Quantitative Parameters for Cyanine 5.5 Labeling
| Parameter | Value | Reference |
| Cyanine 5.5 Properties | ||
| Molar Extinction Coefficient (ε) | ~190,000 - 198,000 M⁻¹cm⁻¹ | |
| Excitation Maximum (λ_max) | ~684 nm | |
| Emission Maximum | ~710 nm | |
| Correction Factor (CF₂₈₀) | ~0.03 - 0.05 | |
| Reaction Conditions | ||
| Recommended Dye:Protein Molar Ratio | 5:1 to 20:1 | |
| Typical Reaction Time (CuAAC) | 1 - 4 hours | |
| Typical Reaction Time (SPAAC) | 4 - 12 hours | |
| Characterization | ||
| Optimal Degree of Labeling (DOL) for Antibodies | 2 - 10 | |
| Expected Protein Recovery | > 80% (with appropriate purification) |
Characterization of Labeled Protein
Calculation of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified Cy5.5-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~684 nm, A_max).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of Cy5.5.
-
Visualizations
Caption: Workflow for CuAAC labeling of proteins with Cy5.5 azide.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
References
Application Notes and Protocols for Cyanine 5.5 Azide in DNA and Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 5.5 (Cy5.5) azide is a near-infrared (NIR) fluorescent dye that is an invaluable tool for the labeling of DNA and oligonucleotides. Its azide functional group allows for its efficient incorporation into alkyne-modified DNA or oligonucleotides via "click chemistry," a highly efficient and bioorthogonal reaction. This labeling strategy is widely employed in various applications, including in vivo imaging, fluorescence in situ hybridization (FISH), and Förster resonance energy transfer (FRET)-based assays. The NIR fluorescence of Cy5.5 offers significant advantages for biological applications, including deeper tissue penetration and reduced background autofluorescence.[1][2][3]
These application notes provide detailed protocols for the labeling of DNA and oligonucleotides with Cy5.5 azide using both copper-catalyzed and strain-promoted click chemistry, along with methods for the purification and characterization of the resulting conjugates.
Physicochemical and Spectroscopic Properties of Cy5.5
The performance of a fluorescent dye is dictated by its photophysical properties. Cy5.5 exhibits strong absorption in the red region of the spectrum and emits in the near-infrared, making it an ideal candidate for applications requiring high sensitivity and low background.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~673-683 nm | [4][5] |
| Maximum Emission Wavelength (λem) | ~703-707 nm | |
| Molar Extinction Coefficient (ε) | ~209,000 - 250,000 M-1cm-1 | |
| Quantum Yield (Φ) | Variable, increases upon conjugation to DNA | |
| Molecular Weight | ~753 g/mol |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified DNA/Oligonucleotides
This protocol describes the labeling of alkyne-modified DNA or oligonucleotides with Cy5.5 azide using a copper(I) catalyst. This method is highly efficient and results in a stable triazole linkage.
Materials:
-
Alkyne-modified DNA/oligonucleotide
-
Cy5.5 azide
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate
-
DMSO (anhydrous)
-
Nuclease-free water
-
Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)
-
Purification system (e.g., HPLC, spin column)
Protocol:
-
Prepare Stock Solutions:
-
Alkyne-DNA/Oligonucleotide: Dissolve the alkyne-modified DNA or oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Cy5.5 Azide: Dissolve Cy5.5 azide in anhydrous DMSO to a final concentration of 10 mM.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA/TBTA: Prepare a 100 mM stock solution in nuclease-free water (for THPTA) or DMSO (for TBTA).
-
Sodium Ascorbate: Prepare a 300 mM stock solution in nuclease-free water. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Alkyne-DNA/Oligonucleotide (1 mM stock): 10 µL (10 nmol)
-
0.1 M Sodium Phosphate Buffer (pH 7.5): 28 µL
-
Cy5.5 Azide (10 mM stock): 2 µL (20 nmol, 2 equivalents)
-
-
Vortex the mixture gently.
-
Prepare the catalyst premix by combining:
-
Copper(II) Sulfate (20 mM stock): 5 µL
-
THPTA/TBTA (100 mM stock): 5 µL
-
-
Add 10 µL of the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding 5 µL of freshly prepared 300 mM Sodium Ascorbate.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours in the dark.
-
-
Purification of the Labeled Oligonucleotide:
-
The labeled oligonucleotide can be purified using various methods, including ethanol precipitation, size-exclusion chromatography (spin columns), or high-performance liquid chromatography (HPLC).
-
Ethanol Precipitation: Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the DNA, wash with 70% ethanol, and resuspend the dried pellet in a suitable buffer.
-
HPLC Purification: Reverse-phase HPLC is highly recommended for achieving high purity. Use a C18 column and a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer.
-
-
Quantification and Characterization:
-
Measure the absorbance of the purified conjugate at 260 nm (for DNA/oligonucleotide) and ~675 nm (for Cy5.5).
-
The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.
-
The concentration of Cy5.5 can be calculated using its extinction coefficient at ~675 nm.
-
The labeling efficiency can be determined by the ratio of the concentration of the dye to the concentration of the oligonucleotide.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Alkyne-Modified DNA/Oligonucleotides
SPAAC is a copper-free click chemistry reaction that is ideal for labeling in biological systems where copper toxicity is a concern. This protocol utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with the azide-modified dye.
Materials:
-
Azide-modified DNA/oligonucleotide
-
Cy5.5-DBCO (or other strained alkyne)
-
DMSO (anhydrous)
-
Nuclease-free water
-
Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., HPLC, spin column)
Protocol:
-
Prepare Stock Solutions:
-
Azide-DNA/Oligonucleotide: Dissolve the azide-modified DNA or oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Cy5.5-DBCO: Dissolve Cy5.5-DBCO in anhydrous DMSO to a final concentration of 10 mM.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following reagents:
-
Azide-DNA/Oligonucleotide (1 mM stock): 10 µL (10 nmol)
-
PBS (pH 7.4): 38 µL
-
Cy5.5-DBCO (10 mM stock): 2 µL (20 nmol, 2 equivalents)
-
-
Vortex the mixture gently.
-
Incubate at room temperature for 2-12 hours in the dark. The reaction time may need to be optimized depending on the specific strained alkyne used.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide using the methods described in the CuAAC protocol (ethanol precipitation or HPLC). To remove unreacted DBCO-dye, azide-functionalized agarose beads can be used.
-
-
Quantification and Characterization:
-
Characterize the purified conjugate as described in the CuAAC protocol by measuring the absorbance at 260 nm and ~675 nm.
-
Applications of Cy5.5-Labeled DNA and Oligonucleotides
Cy5.5-labeled oligonucleotides are powerful tools for a wide range of applications in research and drug development.
In Vivo Imaging
The near-infrared emission of Cy5.5 allows for deep tissue imaging with reduced autofluorescence, making it an excellent choice for in vivo studies. Labeled oligonucleotides can be used to track the biodistribution and target engagement of antisense oligonucleotides, siRNAs, and aptamers.
General Workflow for In Vivo Imaging:
-
Probe Administration: The Cy5.5-labeled oligonucleotide probe is administered to the animal model (e.g., via intravenous injection).
-
Imaging: At various time points post-injection, the animal is imaged using a suitable in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5.5.
-
Data Analysis: The fluorescence signal intensity in the region of interest (e.g., a tumor) is quantified to assess the accumulation and retention of the probe.
Fluorescence In Situ Hybridization (FISH)
Cy5.5-labeled oligonucleotide probes can be used in FISH to detect specific DNA or RNA sequences within cells and tissues. The bright and photostable fluorescence of Cy5.5 allows for sensitive detection of target sequences. Cy5 can be used to label DNA oligos for use as hybridization probes in other applications, such as Fluorescent In-Situ Hybridization (FISH).
Conclusion
Cy5.5 azide is a versatile and powerful tool for the fluorescent labeling of DNA and oligonucleotides. The click chemistry-based labeling protocols described here are robust and efficient, enabling the generation of high-quality probes for a wide range of applications. The favorable spectroscopic properties of Cy5.5, particularly its near-infrared emission, make it an excellent choice for demanding applications such as in vivo imaging. By following the detailed protocols and considering the quantitative data presented, researchers can effectively utilize Cy5.5 azide to advance their studies in molecular biology, diagnostics, and drug development.
References
- 1. lifetein.com [lifetein.com]
- 2. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Cy5.5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 5. metabion.com [metabion.com]
Application Notes and Protocols for Cyanine 5.5 Azide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Cyanine 5.5 (Cy5.5) azide in click chemistry for the fluorescent labeling of biomolecules. Cy5.5 is a near-infrared (NIR) fluorescent dye that is well-suited for a variety of applications, including in vivo imaging, due to its deep tissue penetration and minimal background autofluorescence.[1][2] Click chemistry offers a highly efficient and bioorthogonal method for covalently attaching Cy5.5 azide to alkyne-modified biomolecules.[3][4]
Two primary methods of click chemistry are covered in these notes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Cyanine 5.5 Azide Properties
| Property | Value |
| Excitation Maximum (λex) | ~684 nm |
| Emission Maximum (λem) | ~710 nm |
| Molecular Weight | ~985.13 g/mol |
| Purity | >95% (HPLC) |
| Solubility | Water, DMSO, DMF |
| pH Sensitivity | Fluorescence is stable between pH 4 and 10 |
Note: Exact spectral properties may vary slightly depending on the solvent and conjugation partner.[5]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified biomolecule with Cy5.5 azide using a copper catalyst.
Materials and Reagents:
-
Alkyne-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
This compound
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), triethylammonium acetate)
-
Deionized water
-
Nitrogen or Argon gas
-
Purification supplies (e.g., size exclusion chromatography columns, dialysis tubing with appropriate molecular weight cut-off, HPLC system)
Stock Solutions Preparation:
-
This compound (10 mM): Dissolve the required mass of Cy5.5 azide in anhydrous DMSO or DMF. Store at -20°C, protected from light.
-
Alkyne-modified Biomolecule: Prepare a concentrated stock solution in a buffer appropriate for your biomolecule's stability.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water.
-
Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.
-
TBTA or THPTA (50 mM): Dissolve the ligand in DMSO or a water/DMSO mixture.
Reaction Procedure:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the reaction buffer to achieve the desired final concentration.
-
Add the Cy5.5 azide stock solution. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of 1.5 to 5 equivalents of dye is common.
-
If using TBTA, which is poorly water-soluble, add it to the reaction mixture at this stage.
-
Prepare a premixed catalyst solution by combining the CuSO₄ stock and the THPTA stock (if used) before adding it to the reaction tube.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. The final concentration of sodium ascorbate should be in excess (e.g., 5 mM).
-
If the reaction is oxygen-sensitive, degas the solution by bubbling with nitrogen or argon for a few minutes.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. Protect the reaction from light.
-
The reaction progress can be monitored by techniques such as HPLC or gel electrophoresis.
Purification of the Conjugate:
-
Proteins/Peptides: The labeled biomolecule can be purified from excess dye and catalyst using size exclusion chromatography or dialysis against a buffer containing a chelating agent like EDTA to remove copper ions.
-
Oligonucleotides/DNA: Precipitation with ethanol or acetone can be an effective method for purification.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for applications where copper cytotoxicity is a concern, such as in live-cell imaging. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide.
Materials and Reagents:
-
DBCO-modified biomolecule
-
This compound
-
Reaction Buffer (e.g., PBS)
-
DMSO or DMF
-
Purification supplies
Stock Solutions Preparation:
-
This compound (10 mM): Prepare as described in the CuAAC protocol.
-
DBCO-modified Biomolecule: Prepare a concentrated stock solution in an appropriate buffer.
Reaction Procedure:
-
In a microcentrifuge tube, combine the DBCO-modified biomolecule with the reaction buffer.
-
Add the Cy5.5 azide stock solution. A 1.5 to 3-fold molar excess of the azide is typically sufficient.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific DBCO reagent.
-
Monitor the reaction progress as needed.
Purification of the Conjugate:
-
Purification methods are similar to those for CuAAC, but without the need to remove a copper catalyst. Size exclusion chromatography, dialysis, or HPLC are commonly used.
Quantitative Data Summary
The efficiency of click chemistry reactions is generally high. The following table summarizes typical reaction parameters.
| Parameter | CuAAC | SPAAC |
| Reaction Rate | Very fast (minutes to a few hours) | Fast (typically 1-12 hours) |
| Typical Yield | > 90% | > 90% |
| Biocompatibility | Copper catalyst can be cytotoxic | Excellent, copper-free |
| Required Reagents | Azide, Alkyne, Copper(I) source, Reducing agent, Ligand | Azide, Strained Alkyne (e.g., DBCO) |
Note: Reaction rates and yields are dependent on the specific reactants, their concentrations, and the reaction conditions.
Diagrams
Experimental Workflow for Cy5.5 Azide Click Chemistry
Caption: A flowchart illustrating the key steps for labeling biomolecules with Cy5.5 azide via CuAAC or SPAAC.
Logical Relationship of Click Chemistry Components
References
A Comparative Guide: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Cy5.5 Azide Conjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, "click chemistry" has emerged as a powerful and versatile tool for the precise and efficient labeling of biomolecules. Among the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This document provides a detailed comparison of these two methodologies, with a specific focus on their application with the near-infrared fluorescent dye, Cy5.5 azide. These notes are intended to guide researchers in selecting the optimal click chemistry strategy for their specific experimental needs, from in vitro labeling to in vivo imaging.
Introduction to Click Chemistry with Cy5.5 Azide
Cy5.5 azide is a bright and photostable near-infrared (NIR) fluorescent probe that is water-soluble and exhibits minimal non-specific binding, making it an excellent choice for a variety of biological imaging applications.[1][2] Both CuAAC and SPAAC can be employed to covalently attach Cy5.5 azide to alkyne-modified biomolecules, forming a stable triazole linkage.[3] The choice between these two methods hinges on a critical trade-off between reaction kinetics and biocompatibility.[4][5]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide. It is known for its fast reaction kinetics and high yields. However, the requisite copper catalyst can be toxic to living cells, which can be a significant drawback for live-cell and in vivo applications. The use of copper-chelating ligands can help mitigate this cytotoxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction employs a strained cyclooctyne (e.g., DBCO, BCN) that readily reacts with an azide. The elimination of the copper catalyst makes SPAAC highly biocompatible and ideal for live-cell imaging and in vivo studies. Generally, SPAAC reactions are slower than CuAAC, although the development of new, more reactive cyclooctynes is closing this kinetic gap.
Quantitative Data Comparison
The selection of a click chemistry method often depends on quantitative parameters such as reaction speed and efficiency. The following tables summarize key data for CuAAC and SPAAC reactions.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower (cytotoxicity from copper ions) | Higher (no toxic metal catalyst) |
| Reaction Kinetics | Very fast (minutes to a few hours) | Slower than CuAAC (typically hours) |
| Reaction Partners | Terminal alkyne + Azide | Strained cyclooctyne (e.g., DBCO, BCN) + Azide |
| Reagent Bulkiness | Smaller alkyne group | Bulky cyclooctyne group |
| Primary Application | In vitro conjugation, fixed cells, short-term live-cell labeling with ligands | Live-cell imaging, in vivo studies |
Table 1: General Comparison of CuAAC and SPAAC.
| Reaction Type | Azide | Alkyne/Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| CuAAC | Benzyl Azide | Terminal Alkyne (e.g., Phenylacetylene) | ~1 | |
| CuAAC | 4-Azidopyridine | Terminal Alkyne (e.g., Phenylacetylene) | Estimated >1 | |
| SPAAC | Benzyl Azide | Bicyclo[6.1.0]nonyne (BCN) | 0.15 | |
| SPAAC | p-Azido-L-phenylalanine | Alexa488-DIBO | 62 |
Table 2: Comparative Second-Order Rate Constants. Note: The kinetic data provided are for representative azide and alkyne pairs and may vary depending on the specific reactants, solvent, and temperature.
Experimental Protocols
Detailed methodologies for performing CuAAC and SPAAC with Cy5.5 azide for labeling of live cells are provided below.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live Cell Surface Labeling
This protocol is designed for the labeling of alkyne-modified glycoproteins on the surface of live mammalian cells with Cy5.5 azide. To minimize copper-induced cytotoxicity, a copper-chelating ligand such as THPTA is used.
Materials:
-
Live cells with alkyne-modified surface glycoproteins (e.g., metabolically labeled with an alkyne-containing sugar)
-
Cy5.5 azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell culture medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable vessel (e.g., glass-bottom dish for imaging).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Cy5.5 azide in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Washing: Gently wash the cells twice with pre-warmed DPBS.
-
Labeling Reaction:
-
Prepare the "click-it" reaction cocktail immediately before use. For a 1 mL final volume:
-
To 950 µL of DPBS, add 10 µL of the 20 mM CuSO₄ solution (final concentration: 200 µM).
-
Add 10 µL of the 100 mM THPTA solution (final concentration: 1 mM). Vortex briefly.
-
Add the desired amount of Cy5.5 azide stock solution (e.g., 5 µL of 10 mM stock for a final concentration of 50 µM).
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution (final concentration: 3 mM). Vortex briefly.
-
-
Immediately add the reaction cocktail to the cells.
-
-
Incubation: Incubate the cells for 5-15 minutes at room temperature, protected from light.
-
Washing: Aspirate the reaction cocktail and wash the cells three times with DPBS.
-
Imaging: The cells are now ready for fluorescence microscopy.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Surface Labeling
This protocol describes a copper-free method for labeling azide-modified glycoproteins on the surface of live mammalian cells using a DBCO-functionalized Cy5.5.
Materials:
-
Live cells with azide-modified surface glycoproteins (e.g., metabolically labeled with an azido-sugar)
-
DBCO-Cy5.5
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell culture medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable vessel.
-
Reagent Preparation: Prepare a 1 mM stock solution of DBCO-Cy5.5 in DMSO.
-
Washing: Gently wash the cells twice with pre-warmed DPBS.
-
Labeling Reaction:
-
Dilute the DBCO-Cy5.5 stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM.
-
-
Incubation: Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the labeling medium and wash the cells three times with DPBS.
-
Imaging: The cells are now ready for fluorescence microscopy.
Visualizations: Diagrams of Workflows and Mechanisms
To further illustrate the concepts and protocols described, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Application Notes and Protocols for In Vivo Imaging in Mice Using Cyanine 5.5 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 5.5 (Cy5.5) azide is a near-infrared (NIR) fluorescent dye that is extensively utilized for in vivo imaging in preclinical research.[1][2][3] Its azide functional group allows for covalent conjugation to a wide array of biomolecules through "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1][4] This enables the tracking and quantification of drugs, cells, and other biological entities within a living organism. The fluorescence emission of Cy5.5 in the NIR spectrum (approximately 710 nm) minimizes autofluorescence from biological tissues, allowing for deep tissue imaging with a high signal-to-noise ratio.
This document provides detailed application notes and protocols for the use of Cy5.5 azide in murine in vivo imaging studies, complete with quantitative data on its biodistribution and comprehensive experimental methodologies.
Principle of Application: Click Chemistry
Cy5.5 azide serves as a reporter molecule that can be attached to a targeting molecule of interest. The azide group is key to its functionality, enabling it to react with molecules containing a terminal alkyne or a strained cyclooctyne.
There are two primary forms of click chemistry utilized with Cy5.5 azide:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage. While highly efficient, the potential toxicity of the copper catalyst can be a concern for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The absence of a toxic catalyst makes SPAAC particularly well-suited for in vivo studies.
The choice between CuAAC and SPAAC will depend on the specific application, the nature of the molecule to be labeled, and the tolerance of the biological system to the reaction components.
Applications in Preclinical Research
The versatility of Cy5.5 azide has led to its use in a variety of in vivo imaging applications, including:
-
Cancer Imaging: Cy5.5 can be conjugated to antibodies, peptides, or nanoparticles that target tumor-specific antigens or vasculature, allowing for the visualization of tumor localization and growth.
-
Drug Delivery and Pharmacokinetics: By labeling a therapeutic agent with Cy5.5, its biodistribution, accumulation at the target site, and clearance can be monitored non-invasively over time.
-
Cell Tracking: Cells can be labeled with Cy5.5 azide-containing molecules to track their migration and engraftment in vivo, which is valuable in fields such as immunology and regenerative medicine.
-
Metabolic Imaging: Metabolic precursors containing an alkyne or cyclooctyne group can be administered to an animal, incorporated into biomolecules through natural metabolic pathways, and then visualized by subsequent administration of Cy5.5 azide.
Quantitative Data: Biodistribution of Cy5.5 and Cy5.5-Conjugates
The following tables summarize the biodistribution of free Cy5.5 dye and Cy5.5-labeled compounds in mice, as determined by ex vivo organ fluorescence analysis at various time points post-injection. It is important to note that the biodistribution profile can be significantly influenced by the molecule to which Cy5.5 is conjugated.
Table 1: Biodistribution of Free Cy5.5 Dye in ICR Mice
| Organ | Relative Fluorescence Intensity (0.5 h post-injection) | Relative Fluorescence Intensity (24 h post-injection) |
| Liver | High | Low |
| Lung | High | Low |
| Kidney | High | Low |
| Stomach | Moderate | Low |
| Spleen | Low | Low |
| Heart | Low | Low |
| Brain | Very Low | Very Low |
Data is qualitative based on fluorescence images. "High" indicates strong signal, "Low" indicates weak signal.
Table 2: Biodistribution of Cy5.5-labeled Thermally Cross-linked Superparamagnetic Iron Oxide Nanoparticles (TCL-SPION) in ICR Mice
| Organ | Relative Fluorescence Intensity (0.5 h post-injection) | Relative Fluorescence Intensity (28 days post-injection) |
| Lung | Highest | Low |
| Liver | High | Maintained |
| Spleen | High | Maintained |
| Kidney | Moderate | Low |
| Heart | Low | Low |
| Brain | Very Low | Very Low |
Data indicates that the nanoparticles alter the biodistribution and lead to longer retention in the liver and spleen compared to free Cy5.5.
Table 3: Tumor-to-Background Ratios for Various Cy5.5 Probes
| Probe | Tumor Model | Time Post-Injection | Tumor-to-Background Ratio |
| IC7-1-Bu (Cyanine Dye) | Subcutaneous Tumor | 24 h | ~2.5 |
| Cy5.5-GX1 (Peptide) | BGC-823 Xenograft | 60 min | Not explicitly stated, but specific tumor targeting was observed. |
| mAb62-Cy5.5 (Antibody) | MDA-MB-435S Xenograft | 24 h | High fluorescence intensity observed in the tumor. |
Experimental Protocols
Protocol 1: In Vivo Imaging of a Cy5.5-Labeled Antibody in a Tumor-Bearing Mouse
This protocol provides a general framework for imaging a Cy5.5-labeled antibody targeting a tumor xenograft.
1. Materials and Reagents:
-
Cy5.5 azide
-
Antibody of interest functionalized with a DBCO group (for SPAAC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anesthetic (e.g., isoflurane or 2% sodium pentobarbital)
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted tumors)
2. Antibody Conjugation (SPAAC):
-
Dissolve the DBCO-functionalized antibody and Cy5.5 azide in PBS.
-
Mix the antibody and Cy5.5 azide at a desired molar ratio (e.g., 1:3 to 1:5).
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, protected from light.
-
Purify the Cy5.5-labeled antibody using size exclusion chromatography to remove unconjugated dye.
-
Characterize the conjugate by measuring the protein concentration and the dye concentration via UV-Vis spectrophotometry.
3. Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane inhalation or intraperitoneal injection of sodium pentobarbital (e.g., 215 mg/kg).
-
Place the mouse in the imaging system on a heated stage to maintain body temperature.
4. In Vivo Imaging Procedure:
-
Acquire a pre-injection (baseline) fluorescence image of the mouse.
-
Inject the Cy5.5-labeled antibody (e.g., 100 µg in 200 µL of PBS) intravenously via the tail vein.
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
Imaging Parameters (example):
-
Excitation Wavelength: 670-700 nm
-
Emission Wavelength: 710-790 nm (longpass filter)
-
Exposure Time: 500 ms (adjust as needed to avoid saturation)
-
5. Ex Vivo Organ Analysis:
-
At the final time point, euthanize the mouse.
-
Dissect the tumor and major organs (heart, lungs, liver, spleen, kidneys).
-
Image the dissected organs using the same fluorescence imaging settings.
-
Quantify the average fluorescence intensity of each organ and the tumor to determine the biodistribution and tumor-to-background ratio.
Protocol 2: Metabolic Labeling and Imaging with Cy5.5 Azide
This protocol outlines a general approach for in vivo metabolic labeling using a precursor containing a bioorthogonal handle, followed by detection with Cy5.5 azide.
1. Materials and Reagents:
-
Metabolic precursor with an alkyne or DBCO group (e.g., an unnatural sugar or amino acid)
-
Cy5.5 azide
-
Vehicle for injection (e.g., PBS or DMSO/saline mixture)
-
Anesthetic
-
Experimental mice
2. Metabolic Labeling:
-
Administer the metabolic precursor to the mice. The route of administration (e.g., intraperitoneal, intravenous, oral) and dosing regimen will depend on the specific precursor and experimental design. For example, daily administration for several days may be necessary to achieve sufficient labeling.
3. In Vivo Click Reaction:
-
After the metabolic labeling period, inject Cy5.5 azide intravenously.
-
Allow time for the click reaction to occur in vivo and for the clearance of unbound dye (typically several hours to a day).
4. Imaging and Analysis:
-
Perform in vivo fluorescence imaging at various time points after Cy5.5 azide injection to visualize the location of the metabolically labeled biomolecules.
-
Conduct ex vivo organ analysis as described in Protocol 1 to quantify the signal in different tissues.
Visualizations
Caption: Experimental workflow for in vivo imaging with Cy5.5 azide.
Caption: Targeted imaging using a Cy5.5-conjugated antibody.
References
Unlocking Cellular Insights: Applications of Cyanine 5.5 Azide in Fluorescence Microscopy
Introduction
Cyanine 5.5 (Cy5.5) azide is a near-infrared (NIR) fluorescent dye that has emerged as a powerful tool in fluorescence microscopy, particularly for the visualization of biomolecules in cells and living organisms.[1][2] Its azide functional group allows for its versatile and specific attachment to a wide range of molecules through "click chemistry," a set of bioorthogonal reactions. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of Cy5.5 azide for labeling and imaging various biomolecules, including glycans, proteins, and nucleic acids.
The primary advantage of Cy5.5 lies in its spectral properties, with excitation and emission maxima in the near-infrared spectrum (approximately 675-684 nm and 694-710 nm, respectively).[3][4] This region of the spectrum minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio and enabling deep-tissue imaging.[2] Cy5.5 azide is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility in experimental design for both fixed and live-cell imaging.
Key Applications
-
Metabolic Glycan Labeling: Visualize and track glycans in their native cellular environment by metabolically incorporating an azido-sugar into cellular glycans, followed by reaction with an alkyne-modified Cy5.5.
-
Protein and Peptide Labeling: Label specific proteins or peptides containing an alkyne or a strained cyclooctyne group for localization and tracking studies.
-
Nucleic Acid Labeling: Incorporate alkyne-modified nucleotides into DNA or RNA for subsequent labeling with Cy5.5 azide, enabling the study of DNA replication and transcription.
-
In Vivo Imaging: The near-infrared properties of Cy5.5 make it an ideal probe for non-invasive imaging in living animals to study disease models, drug delivery, and biodistribution.
Physicochemical and Spectroscopic Properties of Cyanine 5.5 Azide
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 675 - 684 nm | |
| Emission Maximum (λem) | 694 - 710 nm | |
| Molar Extinction Coefficient | ~190,000 - 250,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | ~0.2 | |
| Molecular Weight | ~985.13 g/mol | |
| Solubility | Water, DMSO, DMF |
Experimental Protocols
Protocol 1: Metabolic Labeling and Imaging of Cellular Glycans using SPAAC
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans and subsequent labeling with a cyclooctyne-modified Cy5.5 (e.g., DBCO-Cy5.5) for fluorescence microscopy. This copper-free click chemistry approach is suitable for live-cell imaging.
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
DBCO-Cy5.5
-
4% Paraformaldehyde (for fixed-cell imaging, optional)
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
DAPI or Hoechst stain (for nuclear counterstaining, optional)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that allows for logarithmic growth during the labeling period.
-
Metabolic Labeling:
-
Prepare a 10 mM stock solution of Ac4ManNAz in DMSO.
-
The day after seeding, add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.
-
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.
-
Live-Cell Imaging:
-
Prepare a staining solution of DBCO-Cy5.5 in complete medium at a final concentration of 5-20 µM.
-
Incubate the cells with the DBCO-Cy5.5 staining solution for 30-60 minutes at 37°C, protected from light.
-
Gently wash the cells twice with PBS.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for Cy5.5 (and DAPI/Hoechst if used).
-
-
Fixed-Cell Imaging (Optional):
-
After the washing step (Step 3), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
For intracellular glycan imaging, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells twice with PBS.
-
Incubate the cells with the DBCO-Cy5.5 staining solution (5-20 µM in PBS) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain with DAPI or Hoechst.
-
Mount the coverslips and image the cells.
-
Optimization of Ac4ManNAz Metabolic Labeling:
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time | Outcome | Reference(s) |
| A549 | 10 | 3 days | Sufficient labeling with minimal physiological effects. | |
| A549 | 50 | 3 days | Reduced cell proliferation, migration, and invasion. | |
| MCF-7 | 10 - 150 | 48 hours | Dose-dependent increase in fluorescence signal. | |
| HCT116 | 10 - 150 | 48 hours | Dose-dependent increase in fluorescence signal. |
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides/DNA using CuAAC
This protocol describes the labeling of alkyne-modified DNA or oligonucleotides with Cy5.5 azide using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified oligonucleotide or DNA
-
Cy5.5 azide
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
DMSO
-
5 mM Ascorbic Acid Solution (freshly prepared)
-
10 mM Copper(II)-TBTA Solution in 55% DMSO
-
Nuclease-free water
Procedure:
-
Dissolve the alkyne-modified oligonucleotide/DNA in nuclease-free water in a microcentrifuge tube.
-
Add 2M TEAA buffer (pH 7.0) and DMSO. Vortex to mix.
-
Add the Cy5.5 azide stock solution (typically 10 mM in DMSO). Use a 4-50 fold molar excess of the azide. Vortex to mix.
-
Add the required volume of 5 mM ascorbic acid solution (40 equivalents). Vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add the required amount of 10 mM Copper(II)-TBTA solution (25 equivalents). Flush the tube with inert gas and cap it.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the labeled oligonucleotide/DNA using standard methods such as ethanol precipitation or a purification column.
Visualizations
Caption: Workflow for metabolic glycan labeling and imaging.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Inefficient metabolic incorporation of azido-sugar. | Optimize azido-sugar concentration and incubation time. Ensure cell viability. Use a fresh stock of azido-sugar. |
| Inefficient click chemistry reaction. | Prepare fresh click chemistry reagents. Optimize reaction time and temperature. For CuAAC, ensure the use of a copper ligand like TBTA. | |
| High background fluorescence | Incomplete removal of unincorporated probe. | Increase the number and duration of washing steps. |
| Non-specific binding of the fluorescent probe. | Reduce the concentration of the fluorescent probe. Include a blocking step (e.g., with BSA) for fixed-cell imaging. | |
| Cell toxicity | High concentration of azido-sugar or fluorescent probe. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Copper toxicity in CuAAC for live-cell imaging. | Use a copper-chelating ligand. For live-cell imaging, SPAAC is the preferred method. |
Conclusion
This compound is a versatile and powerful tool for fluorescence microscopy, enabling the specific and sensitive detection of a wide range of biomolecules. Its near-infrared fluorescence properties make it particularly advantageous for applications requiring low background and deep-tissue imaging. By leveraging bioorthogonal click chemistry, researchers can effectively label and visualize cellular components and processes, providing valuable insights in basic research and drug development. The protocols provided in this application note serve as a starting point for developing robust and reliable imaging experiments with Cy5.5 azide.
References
Application Notes and Protocols for Flow Cytometry Analysis with Cyanine 5.5 Azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 5.5 (Cy5.5) is a far-red fluorescent dye that is highly suitable for flow cytometry applications.[1] Its azide-conjugated form is a powerful tool for "click chemistry," a bioorthogonal ligation reaction that allows for the highly specific and efficient labeling of biomolecules.[2][3][4][5] This document provides detailed application notes and protocols for utilizing Cy5.5 azide conjugates in flow cytometry analysis, focusing on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The far-red emission of Cy5.5 minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio, which is a significant advantage in multi-color flow cytometry experiments.
Principle of "Click Chemistry" in Flow Cytometry
The core of this labeling strategy is the copper(I)-catalyzed cycloaddition reaction between an azide (N₃) and a terminal alkyne (C≡CH), which forms a stable triazole linkage. In a typical flow cytometry workflow, a biomolecule of interest within the cell is first metabolically, enzymatically, or chemically tagged with an alkyne group. Subsequently, the cells are treated with a Cy5.5 azide conjugate. The "click" reaction covalently attaches the bright, far-red Cy5.5 fluorophore to the alkyne-tagged molecule, enabling its detection and quantification by flow cytometry.
A prominent application of this technique is the analysis of cell proliferation using the Click-iT™ EdU assay. In this assay, the alkyne-containing thymidine analog, EdU (5-ethynyl-2'-deoxyuridine), is incorporated into newly synthesized DNA. The incorporated EdU is then detected with a fluorescent azide, such as Cy5.5 azide. This method is a robust alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps, thus better preserving cell morphology and antigen integrity for multi-parameter analysis.
Properties of Cyanine 5.5 Dye
Cy5.5 is a member of the cyanine dye family, known for high molar extinction coefficients and good quantum yields. Its spectral properties make it well-suited for detection with the common 633 nm or 640 nm red lasers found on most flow cytometers.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675-684 nm | |
| Emission Maximum (λem) | ~694-710 nm | |
| Molar Extinction Coefficient | ~198,000 - 209,000 M⁻¹cm⁻¹ | |
| Quantum Yield | ~0.2 - 0.23 |
Key Applications in Flow Cytometry
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Cell Proliferation Assays: Measuring DNA replication by detecting the incorporation of alkyne-modified nucleosides (e.g., EdU).
-
Metabolic Labeling: Tracking the synthesis and turnover of proteins, glycans, or lipids by incorporating alkyne-bearing metabolic precursors.
-
Labeling of Intracellular Targets: Detecting specific intracellular proteins or structures that have been modified to contain an alkyne group.
-
Cell Tracking: Labeling specific cell populations for in vivo or in vitro tracking experiments.
Experimental Protocols
Protocol 1: Cell Proliferation Analysis using EdU and Cy5.5 Azide (Click-iT™ Assay)
This protocol describes the detection of DNA synthesis in proliferating cells by labeling with EdU and subsequent detection with Cy5.5 azide.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine) solution (e.g., 10 mM in DMSO)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton® X-100 in PBS or saponin-based buffer)
-
Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM in dH₂O)
-
Reducing Agent (e.g., 500 mM L-Ascorbic Acid or Ascorbate solution, freshly prepared)
-
Cyanine 5.5 Azide (e.g., 1 mM in DMSO)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
DNA stain for cell cycle analysis (optional, e.g., DAPI, Propidium Iodide)
-
FACS tubes
Procedure:
-
EdU Labeling of Cells:
-
Culture cells to the desired density.
-
Add EdU to the culture medium at a final concentration of 1-10 µM.
-
Incubate for a period appropriate for the cell type and experimental design (e.g., 1-2 hours for actively dividing cells).
-
Harvest cells and wash once with 3 mL of 1% BSA in PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Wash once with 3 mL of 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the following in order:
-
86 µL Click Reaction Buffer
-
4 µL CuSO₄ solution
-
10 µL this compound solution
-
10 µL Reducing Agent solution
-
-
Vortex the cocktail to mix.
-
Add 100 µL of the Click Reaction Cocktail to each sample.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining for DNA Content (Optional):
-
Wash the cells once with 3 mL of Permeabilization Buffer.
-
If performing cell cycle analysis, resuspend the cells in a solution containing a DNA stain (e.g., DAPI or PI) and RNase A.
-
Incubate as recommended for the specific DNA stain.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 500 µL of Wash Buffer.
-
Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) for Cy5.5 detection.
-
Protocol 2: General Intracellular Staining with Cy5.5 Azide
This protocol provides a general framework for labeling alkyne-modified intracellular targets. The method for introducing the alkyne group will be specific to the target of interest (e.g., metabolic labeling with an alkyne-containing amino acid or sugar).
Materials:
-
Cells containing an alkyne-modified target
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (saponin-based is often recommended for preserving some surface markers)
-
Click Reaction components (as in Protocol 1)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
(Optional) Antibodies for surface marker staining
-
FACS tubes
Procedure:
-
Cell Preparation and Surface Staining (Optional):
-
Harvest cells and wash with Wash Buffer.
-
If staining for surface markers, perform this step according to the antibody manufacturer's protocol.
-
After surface staining, wash the cells as recommended.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash once with 3 mL of Wash Buffer.
-
-
Permeabilization:
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail as described in Protocol 1.
-
Add 100 µL of the cocktail to the permeabilized cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with 3 mL of Permeabilization Buffer (if using saponin, it's important to keep the cells in a buffer containing saponin during washes and subsequent antibody incubations to keep the membrane permeable).
-
Resuspend the final cell pellet in 500 µL of Wash Buffer.
-
Analyze on a flow cytometer.
-
Data Analysis and Considerations
-
Controls: It is essential to include proper controls in every experiment:
-
Unstained Cells: To determine the level of autofluorescence.
-
"No Click" Control: Cells labeled with the alkyne but without the Cy5.5 azide click reaction to assess background.
-
"No Alkyne" Control: Cells not labeled with the alkyne but subjected to the Cy5.5 azide click reaction to check for non-specific binding of the dye.
-
-
Compensation: When performing multi-color flow cytometry, ensure proper compensation controls are used to correct for spectral overlap between Cy5.5 and other fluorophores.
-
Tandem Dyes: Be aware that some tandem dyes, like PerCP-Cy5.5, have "Cy5.5" in their name but are excited by a different laser (e.g., 488 nm blue laser) and have different emission properties. The protocols here are for Cy5.5 dye conjugates excited by a red laser.
-
Cell Viability: For protocols involving live cells before fixation, it is advisable to include a viability dye to exclude dead cells, which can non-specifically bind reagents and lead to false-positive signals.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Cy5.5 Signal | Inefficient alkyne incorporation | Optimize the concentration and incubation time of the alkyne-containing molecule. |
| Incomplete click reaction | Ensure the reducing agent is freshly prepared. Use the click reaction cocktail within 15 minutes of preparation. | |
| Insufficient permeabilization | Try a different permeabilization reagent or increase the incubation time. | |
| High Background Signal | Non-specific binding of Cy5.5 azide | Include a "No Alkyne" control to assess this. Increase the number of wash steps after the click reaction. |
| High cellular autofluorescence | Use appropriate unstained controls and set voltages accordingly. The far-red nature of Cy5.5 should minimize this issue. | |
| Alteration of Cell Scatter Properties | Harsh fixation or permeabilization | Use milder fixation/permeabilization conditions. The click chemistry method is generally milder than traditional BrdU protocols. |
By following these detailed protocols and considerations, researchers can effectively leverage the power of Cy5.5 azide conjugates for sensitive and specific detection of a wide range of biological processes using flow cytometry.
References
Application Notes and Protocols for Cell Surface Protein Labeling with Cyanine 5.5 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of cell surface proteins is a cornerstone of modern biological research and drug development, enabling the visualization, tracking, and quantification of these critical molecules in their native environment. Cyanine 5.5 (Cy5.5) azide is a bright, photostable, near-infrared (NIR) fluorescent probe ideal for this purpose. Its fluorescence emission in the NIR spectrum minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1] This document provides detailed protocols for labeling cell surface proteins using Cy5.5 azide through two powerful and widely used bioorthogonal click chemistry reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]
These methods typically involve a two-step labeling strategy. First, an azide- or alkyne-bearing chemical reporter is introduced onto cell surface proteins, often through metabolic labeling with an unnatural sugar analog. Second, the corresponding reactive partner, a Cy5.5-conjugated molecule, is added, leading to a specific and covalent attachment of the fluorescent dye to the protein of interest.
Data Presentation: Quantitative Parameters for Cell Surface Labeling
The efficiency of cell surface protein labeling is dependent on several factors, including the cell type, the concentration of labeling reagents, and the incubation times. The following tables summarize key quantitative data to guide the design of your experiments.
Table 1: Metabolic Labeling with Acylated Azido Sugars
| Cell Line | Azido Sugar | Concentration (µM) | Incubation Time | Outcome | Reference(s) |
| A549, MCF7, HCT116 | Ac₄ManNAz | 10 - 150 | 48 hours | Dose-dependent increase in fluorescence signal. | |
| HEK293, HeLa | Ac₄ManNAz | 50 | 48 hours | Efficient labeling of sialoglycoproteins. | |
| Jurkat | Ac₄ManNAz | Not specified | Not specified | Successful labeling of azide-tagged glycoproteins. | |
| 3T3-L1 Adipocytes | Ac₄ManNAz | Not specified | 24, 48, 96 hours | Surface azido levels decreased initially but remained stable from 24 to 96 hours. |
Table 2: SPAAC Reaction with DBCO-Cy5.5
| Cell Line | DBCO-Cy5.5 Concentration (µM) | Incubation Time | Temperature (°C) | Outcome | Reference(s) |
| A549 | Various | Not specified | Not specified | Concentration-dependent binding observed via flow cytometry. | |
| Various | 20 | 1 hour | 37 | Effective labeling. | |
| Live Cells | 5 - 20 | 30 - 60 minutes | 37 | Efficient labeling for live-cell imaging. | |
| Fixed Cells | 5 - 20 | 30 - 60 minutes | Room Temperature | Efficient labeling of fixed cells. |
Table 3: CuAAC Reaction Parameters
| Component | Concentration | Purpose | Reference(s) |
| Cy5.5-Alkyne | 25 µM | Fluorescent probe | |
| Copper (II) Sulfate (CuSO₄) | 50 µM | Copper source | |
| THPTA | 250 µM | Copper-chelating ligand to accelerate the reaction and reduce toxicity. | |
| Sodium Ascorbate | 2.5 mM | Reducing agent to maintain copper in the Cu(I) state. | |
| Aminoguanidine | 1 mM | Scavenger of reactive oxygen species. |
Signaling Pathway Diagrams
Fluorescent labeling of cell surface proteins is instrumental in studying their dynamic roles in signaling pathways. Below are representations of the Epidermal Growth Factor Receptor (EGFR) and Integrin signaling pathways, which are frequently investigated using these techniques.
References
Application Note: Conjugating Cyanine 5.5 Azide to Antibodies via Copper-Free Click Chemistry
For Research, Scientist, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the conjugation of Cyanine 5.5 (Cy5.5) azide to antibodies using copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method offers a robust and specific way to label antibodies with the near-infrared fluorescent dye Cy5.5, which is widely used for in vivo imaging, flow cytometry, and fluorescence microscopy.[][2]
The SPAAC reaction occurs between an azide-functionalized molecule (Cy5.5 azide) and a cyclooctyne-modified molecule (an antibody modified with a strained alkyne).[] This bioorthogonal reaction is highly efficient and proceeds under mild physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules like antibodies.[4] The site-specific nature of this conjugation method helps to preserve the antigen-binding affinity of the antibody.
This document will guide researchers through the necessary steps, from antibody preparation and modification to the final purification and characterization of the Cy5.5-antibody conjugate.
Materials and Equipment
Reagents
-
Antibody of interest (free of sodium azide and other amine-containing buffers)
-
DBCO-PEG-NHS Ester (or other suitable strained alkyne NHS ester)
-
Cyanine 5.5 Azide (Cy5.5-N3)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Bovine Serum Albumin (BSA) for storage (optional)
-
Sodium Azide (for storage, optional)
Equipment
-
UV-Vis Spectrophotometer
-
Centrifuge
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Pipettes
-
Rotator or shaker
-
Chromatography system or spin columns
Experimental Protocols
Antibody Preparation
It is critical to ensure the antibody is in a suitable buffer for conjugation. Amine-containing buffers (like Tris) and sodium azide must be removed as they will compete with the NHS ester reaction and react with the azide group on the dye, respectively.
-
Buffer Exchange: Dialyze or use a desalting column to exchange the antibody into an amine-free buffer, such as PBS (pH 7.2-7.5).
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS. Higher concentrations generally improve conjugation efficiency.
-
Purity Check: Ensure the antibody is of high purity (>95%).
Antibody Modification with a Strained Alkyne (DBCO)
This step introduces the strained alkyne moiety to the antibody, which will react with the Cy5.5 azide.
-
Prepare DBCO-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Calculate Molar Ratio: Determine the desired molar excess of DBCO-PEG-NHS ester to antibody. A starting point of a 10- to 20-fold molar excess is recommended.
-
Reaction: Add the calculated volume of the DBCO-PEG-NHS ester stock solution to the antibody solution. Mix gently and incubate for 1 hour at room temperature with continuous rotation.
-
Purification: Remove excess, unreacted DBCO-PEG-NHS ester using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4). Collect the fractions containing the modified antibody.
Conjugation of Cy5.5 Azide to the Modified Antibody
-
Prepare Cy5.5 Azide Stock Solution: Dissolve the Cy5.5 azide in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use. Protect the solution from light.
-
Calculate Molar Ratio: Determine the desired molar excess of Cy5.5 azide to the modified antibody. A starting point of a 3- to 10-fold molar excess is recommended.
-
Reaction: Add the calculated volume of the Cy5.5 azide stock solution to the purified, DBCO-modified antibody solution. Mix gently, protect from light, and incubate for 2-4 hours at room temperature or overnight at 4°C with continuous rotation. Longer incubation times can increase the degree of labeling.
Purification of the Antibody-Cy5.5 Conjugate
It is crucial to remove any unconjugated Cy5.5 azide to ensure accurate characterization and prevent non-specific binding in downstream applications.
-
Size-Exclusion Chromatography (SEC): Purify the reaction mixture using an SEC column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
-
Fraction Collection: Collect the fractions. The antibody-Cy5.5 conjugate will be in the earlier, colored fractions, while the smaller, unconjugated dye will elute later.
-
Pooling: Pool the fractions containing the purified conjugate.
Characterization of the Antibody-Cy5.5 Conjugate
-
Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (the absorbance maximum for Cy5.5).
-
Calculate Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be calculated using the Beer-Lambert law.
-
Concentration of Antibody (M):
-
Corrected A280 = A280 - (A675 x CF280)
-
Antibody Concentration (M) = Corrected A280 / (Molar extinction coefficient of antibody at 280 nm)
-
-
Concentration of Cy5.5 (M):
-
Cy5.5 Concentration (M) = A675 / (Molar extinction coefficient of Cy5.5 at 675 nm)
-
-
DOL:
-
DOL = (Cy5.5 Concentration (M)) / (Antibody Concentration (M))
-
Note: The correction factor (CF280) accounts for the absorbance of the dye at 280 nm. The molar extinction coefficients for the antibody (typically ~210,000 M⁻¹cm⁻¹ for IgG) and Cy5.5 (~250,000 M⁻¹cm⁻¹) are required.
-
Data Presentation
| Parameter | Symbol | Value/Formula |
| Molar Extinction Coefficient of IgG at 280 nm | ε_Ab_ | ~210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Cy5.5 at ~675 nm | ε_dye_ | ~250,000 M⁻¹cm⁻¹ |
| Correction Factor of Cy5.5 at 280 nm | CF₂₈₀ | ~0.05 |
| Antibody Concentration | [Ab] | (A₂₈₀ - (A₆₇₅ x CF₂₈₀)) / ε_Ab_ |
| Dye Concentration | [Dye] | A₆₇₅ / ε_dye_ |
| Degree of Labeling | DOL | [Dye] / [Ab] |
Storage and Stability
For optimal stability, store the purified antibody-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, the conjugate can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The addition of a carrier protein like BSA (0.1%) and a preservative such as sodium azide (0.02%) can also enhance stability for liquid storage. Lyophilized conjugates can be stable for years when stored at -20°C or below.
Visualized Workflows
Caption: Experimental workflow for conjugating Cy5.5 azide to an antibody.
Caption: Chemical reaction pathway for antibody conjugation.
References
Troubleshooting & Optimization
Troubleshooting poor labeling efficiency with Cyanine 5.5 azide
Welcome to the technical support center for Cyanine 5.5 (Cy5.5) azide labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding poor labeling efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with Cy5.5 azide.
Issue 1: Low or No Product Yield
Question: My click reaction is resulting in a very low yield or no fluorescently labeled product. What are the common causes and how can I resolve this?
Answer: Low or no yield in a CuAAC reaction is a common problem that can often be traced back to the integrity of the catalyst or the reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
-
Catalyst Inactivity: The active catalyst in the CuAAC reaction is Copper(I) (Cu(I)). This form of copper is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2]
-
Solution: To counteract this, it is crucial to use a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from any oxidized copper.[1][3][4] It is also recommended to use freshly prepared solutions of sodium ascorbate for optimal performance. Minimizing the reaction's exposure to air by using a sealed vessel can also be beneficial.
-
-
Insufficient Catalyst Concentration: The amount of copper catalyst may be too low to drive the reaction efficiently, particularly if your biomolecule is at a low concentration.
-
Solution: You can try increasing the concentration of the copper sulfate (CuSO₄). For bioconjugation reactions, a final concentration of 50 to 100 µM is generally recommended.
-
-
Ligand Issues: A stabilizing ligand is often used to protect the Cu(I) catalyst from oxidation and to increase reaction efficiency.
-
Solution: Ensure you are using an appropriate ligand, such as THPTA for aqueous reactions, and that the ligand-to-copper ratio is optimized. A common starting point is a 5:1 molar ratio of ligand to copper.
-
-
Substrate Problems: The issue may lie with your alkyne-modified biomolecule or the Cy5.5 azide itself.
-
Solution: Verify the integrity and purity of your starting materials. Steric hindrance around the alkyne or azide group can also impede the reaction. If possible, perform a small-scale control reaction with simpler, known-to-work azide and alkyne partners to confirm that the reaction conditions are optimal.
-
Issue 2: High Background or Non-Specific Staining
Question: After labeling, I am observing high background fluorescence or non-specific binding. What could be the cause and how can I reduce it?
Answer: High background or non-specific staining is often due to the presence of unconjugated Cy5.5 azide or aggregation of the labeled product.
-
Inadequate Purification: The most common reason for high background is the presence of residual, unreacted Cy5.5 azide in your sample.
-
Solution: It is critical to purify your labeled conjugate thoroughly after the reaction. Common purification methods include gel filtration (size exclusion chromatography), dialysis, and High-Performance Liquid Chromatography (HPLC). For proteins, spin columns are a convenient method for removing excess dye.
-
-
Dye Aggregation: Cyanine dyes, including Cy5.5, have a tendency to aggregate, especially at high concentrations, which can lead to non-specific binding and altered fluorescence properties.
-
Solution: Prepare fresh solutions of Cy5.5 azide in a suitable solvent like DMSO immediately before use. Avoid repeated freeze-thaw cycles of the dye solution. When performing the labeling reaction, ensure that the final concentration of the dye is not excessively high.
-
-
Hydrophobic Interactions: The labeled biomolecule may exhibit increased hydrophobicity, leading to non-specific binding to surfaces or other molecules.
-
Solution: Adding a small amount of a non-ionic detergent, such as Tween-20, to your buffers during incubation and washing steps can help to minimize non-specific interactions.
-
Issue 3: Inconsistent Labeling Efficiency Between Experiments
Question: I am getting variable labeling results from one experiment to the next. What factors could be contributing to this inconsistency?
Answer: Inconsistent results in click chemistry reactions are often due to subtle variations in reaction setup and reagent handling.
-
Reagent Stability and Preparation: The stability of your reagents, especially the sodium ascorbate and the Cu(I) catalyst, is critical.
-
Solution: Always use a freshly prepared solution of sodium ascorbate. Ensure that your copper sulfate and ligand solutions are properly stored and have not degraded. The order of reagent addition can also be a factor; it is often recommended to pre-mix the copper and ligand before adding them to the reaction mixture.
-
-
Oxygen Exposure: The level of dissolved oxygen in your reaction can vary between experiments, leading to differing rates of catalyst oxidation.
-
Solution: While not always necessary, for highly sensitive applications, degassing your buffers can improve consistency. At a minimum, ensure that reaction vessels are well-sealed.
-
-
pH of the Reaction: The CuAAC reaction is generally tolerant of a wide pH range (pH 4-12). However, the stability of your biomolecule may be pH-dependent.
-
Solution: Maintain a consistent pH for your reaction buffer in all experiments. For most biomolecules, a pH of 7-8 is a good starting point.
-
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Typical Concentration Range | Key Considerations |
| Biomolecule (Alkyne-modified) | 2 µM - 100 µM | Higher concentrations can improve reaction kinetics. |
| Cy5.5 Azide | 1.5 - 10 fold molar excess over alkyne | A slight excess helps to drive the reaction to completion. |
| Copper (II) Sulfate (CuSO₄) | 50 µM - 250 µM | Higher concentrations can increase reaction rate but also risk protein damage. |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is a common starting point. |
| Sodium Ascorbate | 2.5 mM - 5 mM | Should be in excess and added from a freshly prepared stock solution. |
Table 2: Comparison of Common Purification Methods for Cy5.5-Labeled Biomolecules
| Purification Method | Principle | Advantages | Disadvantages |
| Gel Filtration (Spin Column) | Size exclusion | Fast, convenient for small sample volumes, good for removing small molecules like free dye. | Can result in sample dilution. |
| Dialysis | Size-based diffusion across a semi-permeable membrane | Simple, gentle on the sample. | Time-consuming, may not be efficient for removing all traces of free dye. |
| HPLC (High-Performance Liquid Chromatography) | Separation based on polarity, size, or charge | High resolution, can separate labeled from unlabeled molecules. | Requires specialized equipment, can be harsh on some biomolecules. |
| Denaturing PAGE | Separation of charged molecules in a gel matrix | Can be effective for purifying labeled peptides and oligonucleotides. | Denaturing conditions may not be suitable for all proteins. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with Cy5.5 Azide
This protocol provides a starting point for labeling an alkyne-modified protein with Cy5.5 azide. Optimization may be required for your specific protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy5.5 azide stock solution (e.g., 10 mM in DMSO)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, prepare fresh )
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification supplies (e.g., spin column)
Procedure:
-
Prepare the Protein Solution: In a microcentrifuge tube, dilute your alkyne-modified protein to the desired final concentration (e.g., 50 µM) in the reaction buffer.
-
Add Cy5.5 Azide: Add the Cy5.5 azide stock solution to the protein solution to achieve the desired molar excess (e.g., 5-fold). Mix gently by pipetting.
-
Prepare the Catalyst Premix: In a separate tube, combine the CuSO₄ stock solution and the ligand stock solution to achieve a 1:5 molar ratio of copper to ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA. Allow this mixture to stand for a few minutes.
-
Add the Catalyst: Add the catalyst premix to the protein-dye mixture.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the Labeled Protein: Purify the Cy5.5-labeled protein using a suitable method, such as a spin column, to remove excess dye and other reaction components.
Protocol 2: Small-Scale Test Reaction to Troubleshoot Low Efficiency
This protocol can be used to determine if the issue with a low-yield reaction is due to the reagents or the general reaction conditions.
Materials:
-
A simple, commercially available alkyne (e.g., propargyl alcohol)
-
A simple, commercially available azide (e.g., benzyl azide)
-
The same reaction components as in Protocol 1.
Procedure:
-
Follow the steps outlined in Protocol 1, but substitute your biomolecule and Cy5.5 azide with the simple alkyne and azide.
-
After the incubation period, analyze the reaction mixture using an appropriate method, such as Thin Layer Chromatography (TLC) or LC-MS, to check for the formation of the triazole product.
Interpretation:
-
Successful Control Reaction: If the control reaction works well, the problem likely lies with your specific biomolecule or the Cy5.5 azide.
-
Failed Control Reaction: If the control reaction also fails, the issue is more likely with the general reaction conditions, such as the catalyst, ligand, or reducing agent.
Mandatory Visualizations
Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling a biomolecule with Cy5.5 azide.
Caption: A troubleshooting workflow for addressing poor labeling efficiency with Cy5.5 azide.
References
Technical Support Center: Cyanine 5.5 Azide Conjugates
Welcome to the technical support center for Cyanine 5.5 (Cy5.5) azide conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aggregation of Cy5.5 azide conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine 5.5 azide and what are its common applications?
Cyanine 5.5 (Cy5.5) azide is a near-infrared (NIR) fluorescent dye functionalized with an azide group. This feature allows it to be conjugated to biomolecules containing an alkyne group through a copper-catalyzed or copper-free click chemistry reaction.[1][2][3][4][5] Its fluorescence in the NIR region makes it ideal for in vivo imaging and other applications where minimizing background autofluorescence from biological samples is crucial.
Q2: Why do my Cy5.5 azide conjugates aggregate?
Aggregation of Cy5.5 azide conjugates is a common issue primarily driven by the dye's inherent hydrophobicity. Several factors can contribute to this phenomenon:
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Hydrophobic Interactions: The planar aromatic structure of the cyanine dye molecules leads to strong intermolecular van der Waals forces and π-π stacking, causing them to clump together in aqueous solutions.
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High Dye-to-Protein Ratio: A high degree of labeling can increase the hydrophobicity of the resulting conjugate, leading to insolubility and aggregation.
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Aqueous Buffers: Non-sulfonated Cy5.5 azide is practically insoluble in water, which promotes aggregation when the conjugate is in an aqueous environment.
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Salt Concentration: High salt concentrations in the buffer can enhance hydrophobic interactions and promote the aggregation of cyanine dyes.
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Inhomogeneous Labeling: An uneven distribution of dye molecules on a polymer or biomolecule can create localized areas of high dye concentration, leading to the formation of H-aggregates.
Q3: What are H-aggregates and how do they affect my experiments?
H-aggregates are a specific type of dye aggregate where the molecules are arranged in a parallel, "stacked" fashion. This arrangement leads to a blue-shift (hypsochromic shift) in the absorption spectrum and significant fluorescence quenching. The formation of these non-fluorescent aggregates can severely compromise the utility of the dye in fluorescence-based assays by reducing the signal.
Q4: How can I tell if my Cy5.5 azide conjugate is aggregated?
You can assess aggregation through several methods:
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Visual Inspection: The presence of visible precipitates or cloudiness in your solution is a clear sign of aggregation.
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UV-Vis Spectroscopy: A blue-shift in the maximum absorbance wavelength compared to the monomeric dye is indicative of H-aggregate formation. You may also observe a shoulder on the blue side of the main absorbance peak.
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Fluorometry: A significant decrease in fluorescence intensity (quenching) compared to what is expected for the degree of labeling points towards aggregation.
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Dynamic Light Scattering (DLS): This technique can be used to measure the size distribution of particles in your solution. The presence of large particles or a multimodal distribution can indicate aggregation.
Troubleshooting Guide
Problem: I observe precipitation or cloudiness in my conjugate solution.
This is a strong indication of significant aggregation. Here are the steps to troubleshoot this issue:
Solution 1: Optimize Solvent and Buffer Conditions
Cyanine dyes are more soluble in organic solvents.
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Initial Dye Dissolution: Ensure that the Cy5.5 azide is fully dissolved in an organic solvent like DMSO or DMF before adding it to the reaction mixture.
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Reaction Solvent: Performing the conjugation reaction in a buffer containing a higher percentage of organic solvent can help prevent aggregation during the labeling process.
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Post-Conjugation Buffer: For storage and use, consider buffers containing additives that enhance solubility.
Solution 2: Adjust the Dye-to-Biomolecule Molar Ratio
Over-labeling is a common cause of aggregation.
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Titration: Perform a series of labeling reactions with varying molar ratios of Cy5.5 azide to your biomolecule (e.g., 3:1, 5:1, 7:1) to find the optimal degree of labeling that provides a bright signal without causing solubility issues.
Solution 3: Incorporate Anti-Aggregation Additives
Certain additives can disrupt the hydrophobic interactions that lead to aggregation.
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Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.1%) to prevent non-specific binding and aggregation.
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PEGylation: If you are working with nanoparticles or other carriers, incorporating polyethylene glycol (PEG) can improve water solubility and reduce aggregation.
Problem: My conjugate has low fluorescence intensity.
This is likely due to the formation of non-fluorescent H-aggregates.
Solution 1: Use a Sulfonated Cy5.5 Azide
For applications in purely aqueous buffers, consider using a sulfonated version of the dye (sulfo-Cy5.5 azide). The sulfonate groups significantly increase water solubility and reduce the tendency for aggregation.
Solution 2: Disrupt Aggregates with Organic Solvents or Chaotropic Agents
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Organic Solvents: Adding a small amount of an organic solvent like DMSO or DMF to your sample can sometimes help to break up existing aggregates.
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Guanidine HCl: This chaotropic agent can help to denature protein aggregates and may also disrupt dye aggregates.
Problem: How do I remove aggregates from my final product?
Post-conjugation purification is critical to remove both unreacted free dye and aggregates.
Purification Methodologies
| Purification Method | Principle | Best for Removing |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. | Aggregates, which are larger, will elute before the monomeric conjugate. Also effective for removing free dye. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on charge. | Aggregates may have a different surface charge profile than the monomer, allowing for separation. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Aggregates are often more hydrophobic than the monomeric conjugate and will bind more strongly to the HIC resin. |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | Very effective for separating the more hydrophobic aggregates and free dye from the desired conjugate. |
| Density Gradient Centrifugation | Separates particles based on their density. | Useful for separating dye micelles from labeled nanoparticles. |
Experimental Protocols
Detailed Protocol for Aggregation-Resistant Cy5.5 Azide Conjugation to an Alkyne-Modified Protein
This protocol incorporates steps to minimize aggregation throughout the conjugation and purification process.
1. Preparation of Reagents:
- Protein Solution: Prepare the alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-5 mg/mL. If your buffer contains sodium azide, it must be removed by dialysis or buffer exchange as it will interfere with the click reaction.
- Cy5.5 Azide Stock Solution: Immediately before use, dissolve the Cy5.5 azide powder in anhydrous DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
2. Copper-Catalyzed Click Chemistry (CuAAC) Reaction:
- In a microcentrifuge tube, combine the alkyne-modified protein with the desired molar excess of Cy5.5 azide from the DMSO stock solution.
- Add the copper (II) sulfate solution.
- Add the reducing agent (e.g., sodium ascorbate).
- Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
3. Quenching the Reaction and Removing Unreacted Dye:
- The reaction can be stopped by adding a chelating agent like EDTA.
- To remove the majority of the unreacted dye, pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
4. Purification of the Conjugate to Remove Aggregates:
- Recommended Method: Size-Exclusion Chromatography (SEC) is often the most effective method for removing aggregates.
- SEC Protocol:
- Equilibrate an appropriate SEC column with your storage buffer.
- Load the eluate from the desalting column onto the SEC column.
- Collect fractions and monitor the absorbance at 280 nm (for the protein) and ~675 nm (for Cy5.5).
- The first peak at ~675 nm will likely contain aggregated conjugate, while the main, later-eluting peak will be the monomeric conjugate.
- Pool the fractions containing the pure monomeric conjugate.
5. Characterization and Storage:
- Determine the degree of labeling by measuring the absorbance at 280 nm and ~675 nm.
- Confirm the absence of aggregates using UV-Vis spectroscopy (checking for a blue-shift) or DLS.
- Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for Cy5.5 azide conjugate aggregation.
Caption: Experimental workflow for preventing Cy5.5 azide aggregation.
Caption: Mechanism of Cy5.5 aggregation and prevention strategies.
References
Technical Support Center: Cyanine 5.5 Azide Photostability
Welcome to the technical support center for Cyanine 5.5 (Cy5.5) azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the photostability of Cy5.5 azide in your experiments.
Troubleshooting Guide: Enhancing Photostability of Cyanine 5.5 Azide
This guide provides solutions to common issues encountered during fluorescence imaging experiments with Cy5.5 azide, focusing on minimizing photobleaching.
Problem: Rapid loss of fluorescence signal during imaging.
This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore. Here are several strategies to mitigate this issue:
Optimization of Imaging Buffer
The chemical environment surrounding the fluorophore plays a crucial role in its photostability.
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pH: Maintaining a slightly basic pH can improve the stability of cyanine dyes.
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Recommendation: Adjust your imaging buffer to a pH of approximately 7.5.[1]
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Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your imaging buffer or mounting medium. These reagents work by reducing the concentration of reactive oxygen species (ROS) or by quenching the excited triplet state of the fluorophore.
Use of Chemical Photostabilizers
Several classes of chemical additives can significantly enhance the photostability of Cy5.5 azide.
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Triplet State Quenchers (TSQs): These molecules accept energy from the long-lived, reactive triplet state of the fluorophore, returning it to the ground state before it can interact with oxygen to produce damaging ROS.
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Oxygen Scavenging Systems: These enzymatic systems remove dissolved molecular oxygen from the imaging buffer, thereby preventing the formation of singlet oxygen, a major cause of photobleaching.
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Common System: Glucose oxidase and catalase (GOC or GODCAT).
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Alternative System: Pyranose oxidase and catalase (POC), which offers the advantage of not causing a pH drop in the buffer over time.
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Quantitative Comparison of Photostabilizers for Cyanine Dyes
The following table summarizes the reported effects of various photostabilizers on the photostability of Cy5, which is structurally very similar to Cy5.5. These values should be considered representative, and actual performance may vary depending on the specific experimental conditions.
| Photostabilizer/System | Fold Increase in Photostability (Approx.) | Mechanism of Action | Reference |
| Cyclooctatetraene (COT) | 5 - 12 (in solution), up to 70-fold (covalently linked) | Triplet State Quencher | |
| Trolox | 5 - 12 (in solution) | Triplet State Quencher, ROS Scavenger | |
| 4-Nitrobenzyl alcohol (NBA) | 5 - 12 (in solution) | Triplet State Quencher | |
| Glucose Oxidase/Catalase (GOC) | 4.9 | Oxygen Scavenger | |
| Protocatechuate Dioxygenase (PCD) | 15.2 | Oxygen Scavenger | |
| GOC + ROXS | 28.7 | Oxygen Scavenger + Reducing/Oxidizing System |
Experimental Protocols
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Prepare a stock solution of Trolox: Dissolve 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) in a suitable solvent (e.g., DMSO or ethanol) to a concentration of 100 mM. Store at -20°C, protected from light.
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Prepare the imaging buffer: To your standard imaging buffer (e.g., PBS, pH 7.5), add the Trolox stock solution to a final concentration of 1-2 mM immediately before use.
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Incubate: Add the Trolox-containing imaging buffer to your sample and incubate for 15-30 minutes before imaging to allow for equilibration.
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Prepare stock solutions:
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Glucose Oxidase: Dissolve glucose oxidase in buffer (e.g., T50 buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.5) to a concentration of 20 mg/mL.
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Catalase: Dilute a stock solution of catalase in the same buffer to a concentration of 5 mg/mL.
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β-D-Glucose: Prepare a 20% (w/v) solution in water.
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-
Prepare the imaging buffer: Immediately before your experiment, add the following to your imaging buffer:
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Glucose oxidase to a final concentration of 0.1 mg/mL.
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Catalase to a final concentration of 0.02 mg/mL.
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β-D-Glucose to a final concentration of 1% (w/v).
-
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Use immediately: This system begins to consume oxygen upon mixing, so it should be used promptly.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photobleaching?
A1: The primary mechanism of photobleaching for cyanine dyes, including Cy5.5 azide, is photooxidation. Upon excitation with light, the dye can transition to a long-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with and destroy the polymethine chain of the cyanine dye, leading to a loss of fluorescence.
Caption: Mechanism of Cyanine 5.5 photobleaching.
Q2: How can I experimentally measure the photostability of my Cy5.5 azide conjugate?
A2: You can quantify the photostability by measuring its photobleaching lifetime. This involves continuously illuminating your sample and measuring the decay of fluorescence intensity over time.
Caption: Experimental workflow for measuring photostability.
Q3: Are there more photostable alternatives to this compound?
A3: Yes, several alternative near-infrared dyes offer improved photostability. The choice of dye will depend on the specific requirements of your experiment, including the desired excitation and emission wavelengths.
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Alexa Fluor Dyes: The Alexa Fluor series, such as Alexa Fluor 647 and Alexa Fluor 680, are known for their enhanced brightness and photostability compared to traditional cyanine dyes.
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iFluor Dyes: The iFluor series, such as iFluor 647, are also reported to have strong fluorescence and high photostability.
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CF Dyes: Certain CF dyes are designed for superior brightness and photostability.
When selecting an alternative, it is crucial to consider its spectral properties, quantum yield, and compatibility with your experimental setup.
Q4: Can the choice of mounting medium affect the photostability of Cy5.5 azide?
A4: Absolutely. Many commercial mounting media are specifically formulated with antifade reagents to protect fluorescent dyes from photobleaching. When imaging fixed cells or tissues, using an antifade mounting medium is a simple and effective way to enhance the photostability of your Cy5.5 azide conjugate. Be sure to choose a mounting medium that is compatible with cyanine dyes.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Optimal experimental conditions may vary, and it is recommended to perform pilot experiments to determine the most effective photostabilization strategy for your specific application.
References
- 1. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyanine 5.5 Azide Solubility and Bioconjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for working with Cyanine 5.5 (Cy5.5) azide, focusing on overcoming solubility challenges in aqueous buffers for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Cyanine 5.5 azide not dissolving in my aqueous buffer (e.g., PBS)?
This compound is inherently hydrophobic and has very low solubility in aqueous solutions.[1] It is practically insoluble in water, with a solubility of approximately 1.6 µM (1.2 mg/L).[1] Direct addition of the powdered dye to an aqueous buffer will likely result in precipitation or aggregation. To achieve dissolution, an organic co-solvent is necessary.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is anhydrous dimethyl sulfoxide (DMSO).[2][3] A stock solution of 10 mM in DMSO is commonly used.[3] It is crucial to use high-quality, anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility and stability of the dye.
Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous reaction mixture. What can I do?
Precipitation upon addition to an aqueous buffer is a common issue. Here are several strategies to prevent this:
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Minimize the percentage of DMSO: While DMSO is needed to dissolve the dye, its final concentration in the aqueous reaction mixture should be kept as low as possible. For many bioconjugation reactions, a final DMSO concentration of 10-15% is recommended.
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Use a water-soluble alternative: For applications sensitive to organic co-solvents or where precipitation is a persistent issue, consider using a sulfonated version of the dye, such as sulfo-Cyanine 5.5 azide. The sulfonate groups significantly increase the hydrophilicity and water solubility of the dye, allowing for reactions in purely aqueous environments.
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Optimize the addition process: Add the DMSO stock solution of the dye to the aqueous buffer slowly and with gentle vortexing to ensure rapid mixing and prevent localized high concentrations of the dye that can lead to precipitation.
Q4: Can I use other organic co-solvents besides DMSO?
Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) can also be used to dissolve this compound. However, DMSO is the most commonly used and recommended co-solvent for bioconjugation reactions due to its relatively lower toxicity to many biological systems compared to other organic solvents.
Q5: Will the presence of DMSO in my reaction affect the efficiency of my click chemistry reaction?
Up to a certain concentration, DMSO is generally well-tolerated in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. In fact, it can be beneficial by helping to solubilize hydrophobic reactants. Some protocols suggest that up to 10% DMSO can be used without significant inhibition of the reaction. However, higher concentrations of DMSO can sometimes negatively impact enzyme activity or protein stability. It is always recommended to perform a small-scale pilot experiment to determine the optimal DMSO concentration for your specific system.
Q6: I am seeing low yields in my click chemistry reaction. What are the possible causes and solutions?
Low reaction yields can be attributed to several factors. Here is a troubleshooting guide:
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Poor dye solubility: Ensure the this compound is fully dissolved in the co-solvent before adding it to the reaction mixture. Any precipitation will reduce the concentration of the reactive dye.
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Catalyst inactivation: The Cu(I) catalyst in CuAAC is prone to oxidation to the inactive Cu(II) state. Ensure you are using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) and consider degassing your solutions to remove oxygen. Using a copper-chelating ligand like THPTA or TBTA can help stabilize the Cu(I) catalyst.
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Interfering substances: Components in your buffer or sample can inhibit the click reaction. For example, Tris buffer can chelate copper ions and should be avoided. Thiols, such as DTT or free cysteines on proteins, can also interfere with the catalyst.
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Sub-optimal reagent concentrations: Ensure you are using the correct molar ratios of reactants. Typically, a slight excess of the azide or alkyne partner is used.
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Steric hindrance: The azide or alkyne group on your biomolecule may be in a sterically hindered location, preventing efficient reaction with the dye.
Data Presentation
Table 1: Solubility of this compound and its Sulfonated Analog
| Compound | Solvent | Solubility | Reference(s) |
| This compound | Water | Practically insoluble (~1.6 µM) | |
| DMSO | Soluble (e.g., 100 mg/mL) | ||
| DMF | Soluble | ||
| sulfo-Cyanine 5.5 azide | Water | Good solubility | |
| Aqueous Buffers | High solubility |
Table 2: Recommended Co-solvent Concentrations in Aqueous Reactions
| Co-solvent | Recommended Final Concentration | Notes | Reference(s) |
| DMSO | ≤ 10-15% | Higher concentrations may be tolerated but should be optimized for the specific biological system. | |
| DMF | ≤ 10-15% | Similar to DMSO, optimization is recommended. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
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This compound powder
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Anhydrous dimethyl sulfoxide (DMSO)
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Vortex mixer
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Microcentrifuge tubes
Procedure:
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Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of this compound powder in a microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
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Vortex the tube thoroughly until the dye is completely dissolved. The solution should be clear with no visible particulates.
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Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is a general guideline and may require optimization for your specific application.
Materials:
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Alkyne-modified biomolecule in a copper-compatible buffer (e.g., PBS, HEPES)
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This compound stock solution (10 mM in DMSO)
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
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Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
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In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.
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Add the this compound stock solution to the reaction mixture. The final concentration of DMSO should ideally be below 15%.
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Add the THPTA ligand solution to the reaction mixture.
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Add the CuSO₄ solution to the reaction mixture.
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Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
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Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
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Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted dye and catalyst components.
Typical Final Reagent Concentrations:
| Reagent | Final Concentration |
| Alkyne-modified biomolecule | 10-100 µM |
| This compound | 1.5 - 10-fold molar excess over the alkyne |
| CuSO₄ | 50-250 µM |
| THPTA | 250-1250 µM (5:1 ratio with CuSO₄) |
| Sodium Ascorbate | 2.5-5 mM |
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This protocol is for labeling a biomolecule containing a strained alkyne (e.g., DBCO) with this compound.
Materials:
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DBCO-modified biomolecule in a suitable buffer (e.g., PBS)
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This compound stock solution (10 mM in DMSO) or sulfo-Cyanine 5.5 azide dissolved directly in the buffer
Procedure:
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In a microcentrifuge tube, combine the DBCO-modified biomolecule with the reaction buffer.
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Add the this compound stock solution to the reaction mixture. For sensitive biomolecules, using the water-soluble sulfo-Cyanine 5.5 azide is recommended to avoid DMSO.
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Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light. The reaction time may need to be optimized depending on the reactivity of the specific strained alkyne.
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Purify the labeled biomolecule using an appropriate method to remove unreacted dye.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Post-Labeling Purification of Cyanine 5.5 Azide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated Cyanine 5.5 (Cy5.5) azide and other reaction components after biomolecule labeling via click chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated Cy5.5 azide after a labeling reaction?
A1: The removal of unconjugated Cy5.5 azide is a critical step for several reasons:
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Accurate Quantification: Residual-free dye can interfere with spectrophotometric methods used to determine the degree of labeling (DOL), leading to an overestimation of the dye-to-biomolecule ratio.[1]
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Reduced Background Signal: Unbound fluorophores can cause high background fluorescence in imaging and flow cytometry applications, reducing the signal-to-noise ratio and potentially leading to false-positive results.
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Cellular Toxicity: Free cyanine dyes and residual copper catalyst from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can be toxic to cells, impacting the viability and behavior of cells in in-vitro and in-vivo experiments.[2]
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Altered Biological Activity: The presence of unconjugated dye may interfere with the biological activity of the labeled molecule.
Q2: What are the primary methods for removing unconjugated Cy5.5 azide?
A2: The most common and effective methods for purifying your labeled biomolecule are:
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Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size.[3][4] The larger, labeled biomolecule will elute first, while the smaller, unconjugated Cy5.5 azide is retained in the porous beads of the chromatography resin and elutes later.[5]
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Dialysis: This method involves the use of a semi-permeable membrane that allows the passage of small molecules like unconjugated dye and salts while retaining the larger, labeled biomolecule.
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Precipitation: Techniques such as trichloroacetic acid (TCA) or acetone precipitation can be used to selectively precipitate the labeled protein, leaving the soluble unconjugated dye in the supernatant, which is then discarded.
Q3: My labeling reaction was a copper-catalyzed click reaction (CuAAC). Do I need to take extra steps to remove the copper catalyst?
A3: Yes, it is highly recommended to remove the copper catalyst. Copper ions can be toxic to biological systems and may interfere with downstream applications. Removal can be achieved by washing with a chelating agent like EDTA or by using specialized copper-scavenging resins. Often, the purification method chosen for dye removal, such as dialysis against an EDTA-containing buffer, can simultaneously remove the copper catalyst.
Troubleshooting Guides
Problem 1: High Background Fluorescence in My Assay
| Potential Cause | Recommended Solution |
| Incomplete removal of unconjugated Cy5.5 azide. | - Repeat the purification step. For SEC, ensure the column size is adequate for the sample volume. For dialysis, increase the number of buffer changes and the total dialysis time. |
| Non-specific binding of the labeled conjugate. | - Include blocking agents (e.g., BSA, fish gelatin) in your assay buffers. - Titrate the concentration of your labeled biomolecule to find the optimal signal-to-noise ratio. |
| Autofluorescence of cells or tissues. | - Use appropriate controls (e.g., unlabeled cells) to determine the level of autofluorescence. - Consider using a fluorophore with a longer emission wavelength if autofluorescence in the Cy5.5 channel is a significant issue. |
Problem 2: Low Recovery of My Labeled Biomolecule After Purification
| Potential Cause | Recommended Solution |
| Size Exclusion Chromatography: | |
| Adsorption of the protein to the column matrix. | - Increase the ionic strength of the elution buffer (e.g., 150 mM NaCl) to minimize ionic interactions. |
| Sample dilution. | - Concentrate the purified fractions using centrifugal filters. |
| Dialysis: | |
| Protein precipitation on the dialysis membrane. | - Ensure the dialysis buffer is compatible with your protein's stability (pH, ionic strength). - Consider using a membrane material with low protein binding properties. |
| Incorrect molecular weight cut-off (MWCO) of the membrane. | - Use a MWCO that is significantly smaller than your biomolecule but large enough to allow free passage of the unconjugated dye. A general rule is to select an MWCO that is at least half the molecular weight of the molecule to be retained. |
| Precipitation: | |
| Incomplete precipitation of the protein. | - Optimize the concentration of the precipitating agent (e.g., TCA). A final concentration of 10-20% TCA is often effective. - Ensure the incubation is performed at a low temperature (e.g., 4°C) to maximize precipitation. |
| Difficulty re-solubilizing the protein pellet. | - Avoid over-drying the pellet. - Use a suitable buffer for re-solubilization, which may require sonication or vortexing. For SDS-PAGE analysis, you can directly re-solubilize in loading buffer. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Spin Column Format)
This protocol is suitable for rapid purification of small sample volumes.
Materials:
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Labeled biomolecule reaction mixture
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Size exclusion spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
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Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
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Microcentrifuge
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Collection tubes
Methodology:
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Column Preparation:
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Remove the column's bottom closure and place it in a collection tube.
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Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
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Equilibration:
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Add 300 µL of equilibration buffer to the top of the resin.
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Centrifuge for 1 minute at 1,500 x g. Discard the flow-through.
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Repeat the equilibration step two more times.
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Sample Loading and Elution:
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Place the column in a new, clean collection tube.
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Slowly apply the reaction mixture to the center of the resin bed.
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Centrifuge for 2 minutes at 1,500 x g to collect the purified, labeled biomolecule.
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Quantitative Data Summary for SEC:
| Parameter | Recommendation |
| Column Resin | Sephadex G-25, Bio-Gel P-6 |
| Sample Volume | 10-15% of the column bed volume |
| Buffer pH | 6.0 - 8.0 |
| Buffer Ionic Strength | ~150 mM NaCl to reduce non-specific interactions |
| Centrifugation Speed (Spin Column) | 1,000 - 1,500 x g |
Protocol 2: Dialysis
This protocol is suitable for larger sample volumes and when a high degree of purity is required.
Materials:
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Labeled biomolecule reaction mixture
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Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein)
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Dialysis Buffer (e.g., PBS, pH 7.4). If removing copper, add 1-5 mM EDTA to the first two buffer changes.
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Large beaker (volume should be at least 100 times the sample volume)
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Stir plate and stir bar
Methodology:
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Prepare Dialysis Membrane:
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Cut the dialysis tubing to the desired length and hydrate according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the reaction mixture into the dialysis tubing/cassette and securely close both ends.
-
-
Dialysis:
-
Place the loaded tubing/cassette into a beaker with a large volume of cold (4°C) dialysis buffer.
-
Stir the buffer gently on a stir plate.
-
Perform at least three buffer changes over 24 hours. A recommended schedule is to change the buffer after 2-3 hours, then after another 4-5 hours, and finally let it dialyze overnight.
-
-
Sample Recovery:
-
Carefully remove the tubing/cassette from the buffer and recover the purified labeled biomolecule.
-
Quantitative Data Summary for Dialysis:
| Parameter | Recommendation |
| MWCO | At least 5-fold smaller than the biomolecule of interest |
| Buffer Volume | 100-200 times the sample volume |
| Number of Buffer Changes | Minimum of 3 |
| Temperature | 4°C |
| Duration | 12-24 hours |
Protocol 3: TCA Precipitation
This method is useful for concentrating the labeled protein while removing unconjugated dye. Note that this method denatures the protein.
Materials:
-
Labeled protein reaction mixture
-
100% (w/v) Trichloroacetic acid (TCA) stock solution
-
Ice-cold acetone
-
Microcentrifuge
Methodology:
-
Precipitation:
-
On ice, add 1 volume of 100% TCA stock solution to 4 volumes of your protein sample (final concentration of 20% TCA).
-
Incubate on ice for 30 minutes.
-
-
Pelleting:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the unconjugated dye.
-
-
Washing:
-
Add 200 µL of ice-cold acetone to the protein pellet.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone. Repeat the wash step.
-
-
Drying and Re-solubilization:
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.
-
Re-solubilize the pellet in a buffer appropriate for your downstream application (e.g., SDS-PAGE sample buffer).
-
Quantitative Data Summary for TCA Precipitation:
| Parameter | Recommendation |
| Final TCA Concentration | 10-20% |
| Incubation Time | 10-30 minutes on ice |
| Centrifugation Speed | 14,000 - 15,000 x g |
| Centrifugation Temperature | 4°C |
| Acetone Wash | 2 times with ice-cold acetone |
Visualized Workflows
References
Technical Support Center: Minimizing Non-Specific Binding of Cyanine 5.5 Azide
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding of Cyanine 5.5 (Cy5.5) azide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of Cy5.5 azide?
A1: Non-specific binding of Cy5.5 azide can stem from several factors, primarily related to the physicochemical properties of the dye and its interaction with the experimental environment. Key causes include:
-
Hydrophobic Interactions: The cyanine dye structure has hydrophobic regions that can interact non-specifically with proteins and cellular membranes.[1][2][3]
-
Electrostatic Interactions: Charged groups on the Cy5.5 molecule can interact with oppositely charged surfaces or biomolecules.
-
Cell Type-Specific Binding: Certain cell types, particularly monocytes and macrophages, exhibit a tendency to non-specifically bind cyanine dyes, potentially through receptors like FcγRI (CD64).[4][5]
-
Dye Aggregation: At higher concentrations, Cy5.5 azide molecules can aggregate, leading to increased background signal.
Q2: Can the click chemistry reaction itself cause non-specific binding?
A2: While click chemistry is highly specific, components of the reaction cocktail can contribute to background. Weak, non-specific labeling of proteins can occur with terminal alkynes in the presence of the copper catalyst. It is crucial to run proper controls, such as omitting the alkyne-labeled target, to assess background from the dye and catalyst system.
Q3: What are the first steps I should take to troubleshoot high background fluorescence?
A3: When encountering high background, a systematic approach is recommended:
-
Optimize Dye Concentration: Titrate the Cy5.5 azide to determine the lowest effective concentration that still provides a robust specific signal.
-
Enhance Washing Steps: Increase the number and duration of wash steps after incubation with the dye. Incorporating a mild detergent in the wash buffer can also be beneficial.
-
Incorporate a Blocking Step: Pre-incubate the sample with a blocking agent to saturate non-specific binding sites before adding the Cy5.5 azide.
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Sample
This is often due to sub-optimal concentrations of reagents or inadequate washing.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excess Cy5.5 Azide Concentration | Perform a concentration titration to find the optimal balance between signal and background. Start with a range of 0.5 µM to 10 µM for fixed cells and adjust as needed. |
| Inadequate Washing | Increase the number of washes to 3-4 times, for 5 minutes each, after the click reaction. |
| Sub-optimal Blocking | Implement a blocking step before the click reaction. Use common blocking agents like Bovine Serum Albumin (BSA) or a commercial blocking buffer. |
| Hydrophobic Interactions | Add a non-ionic surfactant like Tween-20 to the wash buffers to disrupt hydrophobic interactions. |
Issue 2: Cell-Type Specific Non-Specific Binding (e.g., Monocytes, Macrophages)
Certain cell types are prone to binding cyanine dyes non-specifically.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Fc Receptor Binding | For cell-based assays, especially with immune cells, use an Fc receptor blocking reagent prior to staining. |
| Cyanine Dye Affinity | Utilize commercially available cyanine dye blocking buffers, such as Cyanine TruStain™, which are specifically designed to prevent this type of binding. |
| Alternative Dyes | If the issue persists, consider using a fluorescent dye from a different chemical class that is less prone to binding the cell type of interest. |
Experimental Protocols
Protocol 1: General Blocking Procedure for Fixed Cells
This protocol describes a standard method for blocking non-specific sites in fixed cells prior to a click chemistry reaction with Cy5.5 azide.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Wash Buffer (e.g., 0.1% Tween-20 in PBS)
Procedure:
-
After fixation and permeabilization, wash the cells twice with PBS.
-
Aspirate the PBS and add enough Blocking Buffer to completely cover the cells.
-
Incubate for 30-60 minutes at room temperature.
-
Aspirate the Blocking Buffer.
-
Wash the cells three times with Wash Buffer for 5 minutes each.
-
Proceed with the click chemistry reaction protocol.
Protocol 2: Surface Passivation for Single-Molecule Imaging
To minimize non-specific binding of Cy5.5-labeled molecules to glass surfaces in single-molecule studies, a surface passivation method can be employed.
Materials:
-
Dichlorodimethylsilane (DDS)
-
Tween-20
-
Biotinylated Bovine Serum Albumin (Biotin-BSA)
Procedure:
-
Thoroughly clean the glass surface.
-
Treat the surface with DDS to create a hydrophobic coating.
-
Adsorb Biotin-BSA onto the DDS-coated surface. This allows for specific tethering of biotinylated molecules.
-
Incubate with a solution of Tween-20, which self-assembles on the surface and acts as a passivation layer to prevent non-specific binding.
Data Presentation
Table 1: Recommended Concentrations of Common Blocking Agents and Additives
| Reagent | Typical Concentration | Application Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common protein-based blocking agent for immunoassays and cell staining. |
| Tween-20 | 0.05-0.2% (v/v) | A non-ionic detergent used in wash buffers to reduce hydrophobic interactions. |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody to block non-specific antibody binding sites. |
| Sodium Azide | 0.02-0.1% (w/v) | Can be added to buffers to prevent internalization of surface antigens, but is not a direct blocking agent for non-specific dye binding. |
Visualizations
Caption: General experimental workflow for minimizing non-specific binding.
Caption: Troubleshooting flowchart for high background fluorescence.
References
- 1. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. nicoyalife.com [nicoyalife.com]
- 4. researchgate.net [researchgate.net]
- 5. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
Effect of pH on Cyanine 5.5 azide fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cyanine 5.5 (Cy5.5) azide in experimental settings. For researchers, scientists, and drug development professionals, this resource addresses common issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using Cyanine 5.5 azide?
A1: this compound is known to be pH insensitive in a broad range, typically from pH 4 to pH 10.[1][2][3] This stability makes it a versatile fluorescent probe for various biological applications that require different pH environments.
Q2: How does pH affect the fluorescence intensity of this compound?
A2: Within its stable range of pH 4 to 10, the fluorescence intensity of this compound remains relatively constant.[1][2] However, extreme pH values outside of this range may lead to degradation of the dye and a subsequent decrease in fluorescence.
Q3: What are the recommended storage conditions for this compound?
A3: Upon receipt, this compound should be stored at -20°C in the dark and desiccated. Stock solutions can be stored at -20°C for up to a month or at -80°C for up to six months, protected from light.
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is practically insoluble in water. For biological applications requiring an aqueous environment, it is recommended to first dissolve the dye in a minimal amount of an organic solvent and then dilute it with the aqueous buffer.
Q5: What are the excitation and emission maxima of this compound?
A5: The spectral properties of this compound are:
-
Maximum Excitation (λex): Approximately 684 nm
-
Maximum Emission (λem): Approximately 710 nm
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incorrect pH of buffer: While stable over a wide range, extreme pH can affect the dye. | Ensure the experimental buffer is within the pH 4-10 range. |
| Degradation of the dye: Prolonged exposure to light or improper storage can lead to photobleaching and degradation. | Store the dye and any conjugates in the dark at recommended temperatures. Minimize light exposure during experiments. | |
| Inefficient labeling/conjugation: The click chemistry reaction may not have proceeded optimally. | Verify the quality and concentration of all reaction components (alkyne-modified molecule, copper catalyst, reducing agent). Optimize reaction conditions such as time and temperature. | |
| High Background Fluorescence | Non-specific binding: The dye may be binding non-specifically to other molecules or surfaces. | Highly charged fluorescent dyes can contribute to non-specific binding. Consider using a blocking buffer or increasing the stringency of wash steps. |
| Autofluorescence: Biological samples can exhibit natural fluorescence in the same spectral region. | Include an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing or choosing a dye with a different emission spectrum. | |
| Unexpected Shift in Fluorescence Spectrum | Environmental effects: The local environment of the dye can influence its spectral properties. | Be aware that the conjugation of the dye to a biomolecule can slightly alter its absorption and emission maxima. |
| Aggregation of the dye: At high concentrations, cyanine dyes can form aggregates, which can alter their fluorescent properties. | Work with concentrations of the dye appropriate for your application to avoid aggregation. |
Experimental Protocols
Protocol for Determining the Effect of pH on Cy5.5 Azide Fluorescence
This protocol outlines the steps to measure the fluorescence intensity of this compound in buffers of varying pH.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
A series of buffers with pH values ranging from 3 to 11 (e.g., citrate, phosphate, borate buffers)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a stock solution of Cy5.5 azide: Dissolve this compound in DMSO to a concentration of 1 mM.
-
Prepare working solutions: Dilute the stock solution in the different pH buffers to a final concentration of 1 µM.
-
Incubate: Allow the working solutions to equilibrate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence:
-
Set the excitation wavelength of the fluorometer to 684 nm.
-
Set the emission wavelength to 710 nm.
-
Measure the fluorescence intensity of each sample.
-
Use the corresponding pH buffer without the dye as a blank for each measurement.
-
-
Analyze data: Plot the fluorescence intensity as a function of pH to visualize the effect of pH on the dye's fluorescence.
Data Presentation
Table 1: pH Profile of this compound Fluorescence
| pH | Relative Fluorescence Intensity (%) |
| 3.0 | 90 |
| 4.0 | 98 |
| 5.0 | 100 |
| 6.0 | 100 |
| 7.0 | 100 |
| 8.0 | 99 |
| 9.0 | 97 |
| 10.0 | 95 |
| 11.0 | 85 |
Note: This table presents illustrative data based on the reported pH stability of Cy5.5. Actual values may vary depending on experimental conditions.
Visualizations
Caption: Relationship between pH and Cy5.5 azide fluorescence.
Caption: Troubleshooting workflow for low fluorescence signal.
References
Validation & Comparative
A Head-to-Head Comparison of Cyanine 5.5 Azide and Alexa Fluor 680 for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorophores for in vivo imaging, the choice between Cyanine 5.5 (Cy5.5) azide and Alexa Fluor 680 is a critical decision. Both dyes offer emission spectra in the NIR window (700-900 nm), a range that minimizes tissue autofluorescence and enhances light penetration, making them suitable for deep-tissue imaging in small animal models.[1] This guide provides an objective comparison of their performance characteristics, supported by available data and detailed experimental protocols to aid in making an informed choice for your specific research needs.
Performance Characteristics: A Quantitative Overview
| Property | Cyanine 5.5 Azide | Alexa Fluor 680 | Reference(s) |
| Excitation Maximum (λex) | ~675-684 nm | ~679 nm | [5] |
| Emission Maximum (λem) | ~694-710 nm | ~702 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~183,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.28 (in PBS) | ~0.36 (in PBS) | |
| Molecular Weight | ~965 g/mol | ~1150 g/mol (NHS ester) |
Experimental Protocols for In Vivo Imaging
The following sections detail generalized yet comprehensive protocols for preparing and utilizing Cy5.5 azide and Alexa Fluor 680 for in vivo imaging studies in mouse models.
Protocol 1: Labeling of a Targeting Moiety with this compound via Click Chemistry
This protocol describes the labeling of an alkyne-modified antibody with Cy5.5 azide for targeted in vivo imaging.
Materials:
-
Alkyne-modified antibody (e.g., via metabolic labeling or chemical modification)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Dissolve Cy5.5 azide in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 250 mM solution of THPTA in water.
-
Prepare a fresh 500 mM solution of sodium ascorbate in water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified antibody (typically 1-5 mg/mL) with the amine-free buffer.
-
Add Cy5.5 azide stock solution to the antibody solution. The molar ratio of dye to antibody should be optimized but a starting point of 10:1 is common.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to form the copper catalyst complex.
-
Add the copper catalyst complex to the antibody-dye mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the Cy5.5-labeled antibody from unreacted dye and catalyst components using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody, which will be visibly colored.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and ~675 nm (for dye concentration).
-
Protocol 2: Labeling of a Targeting Antibody with Alexa Fluor 680 NHS Ester
This protocol outlines the conjugation of an antibody with Alexa Fluor 680 N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
Antibody to be labeled (in an amine-free buffer)
-
Alexa Fluor 680 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Antibody:
-
Dissolve or dialyze the antibody into the reaction buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris must be avoided.
-
-
Preparation of Dye:
-
Allow the vial of Alexa Fluor 680 NHS ester to equilibrate to room temperature before opening.
-
Dissolve the dye in a small amount of anhydrous DMSO to create a stock solution of ~10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting range of 5:1 to 20:1 is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching and Purification:
-
Stop the reaction by adding the quenching solution to react with any non-reacted NHS ester.
-
Separate the labeled antibody from unreacted dye and quenching solution components using a size-exclusion chromatography column equilibrated with PBS.
-
-
Characterization:
-
Calculate the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~679 nm.
-
In Vivo Imaging Workflow
The following workflow is applicable for imaging with both Cy5.5 azide and Alexa Fluor 680 labeled probes in a tumor-bearing mouse model.
Detailed In Vivo Imaging Protocol
Animal Models and Preparation:
-
Use immunodeficient mice (e.g., athymic nude or SCID) for tumor xenograft models to prevent rejection of human cells.
-
House animals in a pathogen-free environment and switch to an alfalfa-free diet at least one week prior to imaging to reduce gut autofluorescence.
-
Anesthetize mice using isoflurane or a similar inhalant anesthetic for all procedures.
Probe Administration:
-
The standard route of administration for targeted probes is intravenous (IV) injection via the lateral tail vein.
-
The typical injection volume for a mouse is 100-200 µL. The concentration of the fluorescent probe should be optimized for each application, but a starting dose of 1-10 nmol per mouse is common.
In Vivo Imaging:
-
Place the anesthetized mouse in a light-tight imaging chamber (e.g., IVIS Spectrum).
-
Acquire images at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal time for signal accumulation at the target site and clearance from non-target tissues.
-
Use appropriate excitation and emission filters for each dye (Ex/Em: ~675/720 nm for Cy5.5 and ~680/720 nm for Alexa Fluor 680).
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Arrange the organs on a non-fluorescent surface and image them using the same imaging system and settings as the in vivo imaging.
-
Quantify the fluorescence intensity in each organ using region of interest (ROI) analysis to determine the biodistribution and tumor-to-background ratios.
Signaling Pathway for Targeted Molecular Imaging
The efficacy of both Cy5.5 azide and Alexa Fluor 680 in targeted in vivo imaging relies on the specific interaction of the conjugated targeting moiety with its biological target. The following diagram illustrates a generalized signaling pathway for a fluorescently labeled antibody targeting a cell surface receptor.
Conclusion
Both this compound and Alexa Fluor 680 are powerful tools for in vivo fluorescence imaging. The choice between them will depend on the specific requirements of the experiment. Alexa Fluor 680 is often favored for its reported higher brightness and photostability, which can lead to improved signal-to-noise ratios. However, Cy5.5 azide offers the versatility of click chemistry, enabling straightforward and specific labeling of biomolecules that have been metabolically or chemically engineered to contain an alkyne group. For applications requiring the highest sensitivity, the superior photophysical properties of Alexa Fluor 680 may be advantageous. For studies involving bio-orthogonal labeling strategies, Cy5.5 azide provides an excellent option. Ultimately, empirical testing with the specific targeting moiety and animal model is recommended to determine the optimal fluorophore for a given in vivo imaging application.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal spin labeling using click chemistry for in vitro and in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Cyanine 5.5 Azide vs. DyLight 680 for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from in-vitro assays to in-vivo imaging. Among the near-infrared (NIR) fluorescent dyes, Cyanine 5.5 (Cy5.5) and DyLight 680 are two prominent, spectrally similar options. This guide provides an objective, data-driven comparison of Cy5.5 azide and DyLight 680 to inform the selection process for specific experimental needs.
Physicochemical and Spectral Properties
Both dyes operate in the far-red to near-infrared spectrum (~680-710 nm), a region favored for biological applications due to reduced autofluorescence from cells and tissues. While spectrally similar, they exhibit key differences in their physicochemical properties which directly impact performance. Cy5.5 generally possesses a higher molar extinction coefficient, suggesting a greater ability to absorb light, while DyLight 680 is noted for its exceptional water solubility.
| Property | Cyanine 5.5 (Cy5.5) Azide | DyLight 680 NHS Ester |
| Excitation Maximum | ~684 nm[1][2] | ~682 - 692 nm[3][4] |
| Emission Maximum | ~710 nm[1] | ~712 - 715 nm |
| Molar Extinction Coefficient (ε) | 190,000 - 250,000 M⁻¹cm⁻¹ | ~140,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.2 | Not Publicly Available |
| Reactive Group | Azide (-N₃) | N-Hydroxysuccinimide (NHS) Ester |
| Target Moiety | Alkyne or Cyclooctyne | Primary Amine (-NH₂) |
| Solubility | Requires organic solvents (DMSO, DMF); water-soluble versions (sulfonated) exist | High water solubility |
Labeling Chemistry and Workflow
The most significant distinction between Cy5.5 azide and DyLight 680 lies in their conjugation chemistry. This difference dictates the experimental workflow, the required protein modifications, and the specificity of the labeling.
DyLight 680 NHS Ester: Amine-Reactive Labeling
DyLight 680 is typically functionalized as an N-hydroxysuccinimide (NHS) ester. This highly reactive group readily couples with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form a stable, covalent amide bond. This is a robust and straightforward method for labeling native proteins without prior modification.
References
Navigating the Near-Infrared Spectrum: A Comparative Guide to Cyanine 5.5 Azide Alternatives for In Vivo Imaging
In the rapidly advancing field of near-infrared (NIR) imaging, the selection of an appropriate fluorescent probe is paramount for achieving high-quality, reproducible data. Cyanine 5.5 (Cy5.5) azide has long been a staple for researchers, valued for its reactivity and spectral properties. However, a growing number of alternative NIR azide dyes now offer superior performance in terms of brightness, photostability, and in vivo clearance profiles. This guide provides a comprehensive comparison of key alternatives to Cy5.5 azide, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific imaging needs.
Performance Comparison of NIR Azide Dyes
The ideal NIR dye for in vivo imaging should exhibit a high molar extinction coefficient, significant quantum yield, and robust photostability to ensure a strong and lasting signal. The choice of dye can significantly impact the sensitivity and clarity of the resulting images. Below is a summary of the key photophysical properties of Cy5.5 azide and its leading alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (QY) | Key Advantages |
| Cyanine 5.5 (Cy5.5) Azide | ~675 | ~694 | ~190,000 | Moderate | Well-established, good brightness. |
| Alexa Fluor 680 Azide | ~679 | ~702 | ~183,000 | High | Superior photostability and brightness compared to Cy5.5.[1][2][3] |
| IRDye 800CW Azide | ~774 | ~789 | ~240,000 | High | Excellent brightness and low background, suitable for deep tissue imaging.[4] |
| DyLight 755 Azide | ~754 | ~776 | ~220,000 | High | High fluorescence output. |
| Cy7 Azide | ~750 | ~773 | ~250,000 | High | Higher molar extinction coefficient than Cy5.5, shifted to a longer wavelength. |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The data presented here are representative values.
In-Depth Performance Analysis
Comparative studies have demonstrated that Alexa Fluor dyes, when conjugated to proteins, are significantly brighter and more photostable than their cyanine counterparts. This is attributed to a reduction in the formation of non-fluorescent dye aggregates, a common issue with Cy dyes at higher degrees of labeling. For instance, protein conjugates of Alexa Fluor 647, which is spectrally similar to Cy5, exhibit significantly less self-quenching and are therefore more fluorescent. This trend suggests that Alexa Fluor 680 azide would offer a considerable performance advantage over Cy5.5 azide in many applications.
IRDye 800CW is another strong contender, renowned for its high sensitivity and low background fluorescence, making it a preferred choice for detecting low-abundance targets. Its exceptional photostability also allows for repeated imaging with minimal signal degradation. While Cy7 boasts a high quantum yield and molar extinction coefficient, its lower photostability compared to other cyanine dyes can be a limiting factor for longitudinal studies or experiments requiring long exposure times.
Experimental Protocols
Accurate and reproducible results in NIR imaging hinge on meticulous experimental execution, from probe conjugation to in vivo imaging. The following are detailed protocols for key experimental procedures.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody Conjugation
This protocol describes the covalent attachment of an azide-functionalized NIR dye to an alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Azide-functionalized NIR dye (e.g., Alexa Fluor 680 azide, IRDye 800CW azide).
-
Copper(II) sulfate (CuSO₄) solution.
-
Ligand solution (e.g., THPTA or TBTA).
-
Reducing agent solution (e.g., sodium ascorbate).
-
DMSO or DMF for dissolving the dye.
-
Size-exclusion chromatography column for purification.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of CuSO₄, the ligand, and sodium ascorbate in water. Dissolve the NIR dye azide in DMSO or DMF.
-
Pre-complexation of Copper: Mix the CuSO₄ and ligand solutions in the recommended molar ratio (e.g., 1:2 for CuSO₄:THPTA) and allow them to stand for a few minutes to form the Cu(I) complex.
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with the azide-functionalized dye. The molar ratio of dye to antibody should be optimized for the specific application.
-
Add the pre-formed Cu(I)/ligand complex to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
-
Purification: Purify the dye-antibody conjugate using size-exclusion chromatography to remove unreacted dye and other reagents.
Figure 1. Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
In Vivo Near-Infrared Fluorescence Imaging Protocol
This protocol outlines the general steps for performing in vivo NIR imaging in a small animal model.
Materials:
-
Anesthetized small animal (e.g., mouse).
-
Purified NIR probe-antibody conjugate.
-
In vivo imaging system (e.g., IVIS, Pearl Trilogy).
-
Anesthesia system (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic agent. If necessary, remove fur from the imaging area to minimize light scattering.
-
Probe Administration: Administer the NIR probe conjugate, typically via intravenous (tail vein) injection. The dosage and volume should be optimized based on the probe and animal model.
-
In Vivo Imaging:
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window for target accumulation and background clearance.
-
Use appropriate excitation and emission filters for the specific NIR dye being used.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region.
-
Quantify the fluorescence intensity within each ROI.
-
Calculate the target-to-background ratio (TBR) to assess the specificity of the probe.
-
Figure 2. General workflow for an in vivo NIR fluorescence imaging experiment.
Signaling Pathway Visualization
In many drug development and research applications, NIR probes are used to visualize and quantify the engagement of a therapeutic agent with its target. The following diagram illustrates a simplified signaling pathway where a NIR-labeled antibody targets a cell surface receptor, leading to downstream signaling changes.
Figure 3. Targeted engagement of a cell surface receptor by a NIR-labeled antibody.
Conclusion
While Cy5.5 azide remains a viable option for NIR imaging, researchers now have access to a range of alternatives that offer significant improvements in key performance metrics. Dyes such as Alexa Fluor 680 azide and IRDye 800CW azide provide enhanced brightness and photostability, leading to higher quality and more reliable in vivo imaging data. The selection of the optimal dye will depend on the specific requirements of the study, including the abundance of the target, the required imaging depth, and the need for longitudinal imaging. By carefully considering the comparative data and adhering to robust experimental protocols, researchers can harness the full potential of NIR fluorescence imaging in their scientific endeavors.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Cyanine 5.5 Azide vs. Cy5 Azide in Click Chemistry
For researchers, scientists, and drug development professionals leveraging the power of click chemistry for bioconjugation, the choice of fluorescent label is critical. Among the myriad of options, cyanine dyes, particularly Cy5 and Cy5.5 azides, are popular choices for their bright fluorescence in the far-red and near-infrared regions of the spectrum. This guide provides an objective comparison of the performance of Cyanine 5.5 (Cy5.5) azide and Cy5 azide in click chemistry, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.
At a Glance: Key Performance Indicators
The selection between Cy5.5 azide and Cy5 azide often comes down to the specific requirements of the application, such as the desired imaging wavelength, the importance of photostability, and the required brightness of the conjugate. While both dyes are effective in click chemistry, their distinct spectral and photophysical properties can significantly impact experimental outcomes.
| Property | Cy5 Azide | Cy5.5 Azide | Key Considerations |
| Excitation Max (nm) | ~646 - 650 | ~675 - 684 | Match with the available laser lines for optimal excitation. |
| Emission Max (nm) | ~662 - 671 | ~694 - 710 | Ensure compatibility with the emission filters of the imaging system. |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~250,000 | ~190,000 - 209,000 | A higher extinction coefficient contributes to a brighter signal. |
| Quantum Yield (QY) | ~0.20 - 0.27 | ~0.20 | The efficiency of converting absorbed light into emitted fluorescence. |
| Brightness (ε x QY) | High | Very High | Cy5.5 is generally considered a brighter dye. |
| Photostability | Moderate | Good | Cy5.5 is reported to be more photostable than Cy5, which is crucial for long-term imaging.[1] |
| Solubility | Good (especially sulfonated forms) | Good (often available as a water-soluble dye) | Water solubility is important for biological applications to prevent aggregation.[] |
Delving Deeper: Performance in Click Chemistry
Both Cy5 and Cy5.5 azides can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The efficiency of these reactions is influenced by steric and electronic factors of the azide.[3][4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and high-yielding reaction. The reaction rate is influenced by the copper catalyst, the ligand, and the structure of the azide and alkyne. For both Cy5 and Cy5.5 azides, the bulky nature of the dye can influence the reaction kinetics. However, the reaction is generally efficient for both.
Experimental Protocols
Below are generalized protocols for labeling biomolecules with Cy5 and Cy5.5 azides using CuAAC and SPAAC. It is recommended to optimize the reaction conditions for each specific application.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol provides a general guideline for labeling an alkyne-modified protein with an azide-functionalized cyanine dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Cy5 or Cy5.5 azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the Cy5 or Cy5.5 azide. A 5-10 fold molar excess of the dye is typically used.
-
Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled protein from excess reagents using a suitable method, such as size-exclusion chromatography.
-
Characterize the labeled protein by measuring the absorbance at 280 nm (for protein concentration) and the absorbance maximum of the dye (Cy5: ~650 nm; Cy5.5: ~675 nm) to determine the degree of labeling.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling
This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized cyanine dye. For intracellular targets, a cell-permeable cyclooctyne-dye conjugate should be used.
Materials:
-
Live cells with azide-modified surface glycans (e.g., after metabolic labeling with an azide-containing sugar)
-
Cyclooctyne-functionalized Cy5 or Cy5.5 (e.g., DBCO-Cy5 or DBCO-Cy5.5) stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Wash the azide-labeled cells twice with PBS.
-
Add the cyclooctyne-dye conjugate to the cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells with the dye conjugate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove any unreacted dye.
-
The cells are now ready for imaging by fluorescence microscopy.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in CuAAC and SPAAC labeling.
Conclusion
Both Cyanine 5.5 azide and Cy5 azide are excellent fluorescent probes for click chemistry-based labeling. The choice between them should be guided by the specific needs of the experiment.
-
Choose Cy5 azide for:
-
Applications where the ~650 nm excitation and ~670 nm emission wavelengths are optimal.
-
Cost-sensitive experiments, as Cy5 reagents are often more economical.
-
When high molar extinction is the primary consideration for brightness.
-
-
Choose Cy5.5 azide for:
-
Near-infrared imaging applications requiring longer excitation and emission wavelengths to minimize autofluorescence.
-
Experiments demanding high photostability and brightness for extended imaging periods.
-
In vivo imaging, where deeper tissue penetration of light is advantageous.
-
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate cyanine azide for their click chemistry applications, ultimately leading to more robust and reliable experimental results.
References
A Comparative Guide to the Validation of Cyanine 5.5 Azide-to-Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common methodologies for conjugating Cyanine 5.5 (Cy5.5) azide to peptides and validating the resulting fluorescently labeled biomolecules. We will explore two popular "click chemistry" techniques, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), alongside the traditional N-hydroxysuccinimide (NHS) ester chemistry. This guide will provide supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal conjugation and validation strategy for their specific needs.
Introduction to Peptide Labeling with Cyanine 5.5
Cyanine 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely used for in vivo imaging and other sensitive detection applications due to its favorable spectral properties that minimize background autofluorescence. The azide functional group on Cy5.5 allows for its covalent attachment to peptides through various chemical reactions, enabling the tracking and quantification of these peptides in biological systems. The success of any study employing fluorescently labeled peptides hinges on the efficiency and specificity of the conjugation reaction and the rigorous validation of the final product.
Comparison of Conjugation Chemistries
The choice of conjugation chemistry is critical and depends on factors such as the peptide's amino acid sequence, the desired site of labeling, and the tolerance of the biological system to reaction components like metal catalysts.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | NHS Ester Chemistry |
| Reaction Principle | Copper(I)-catalyzed reaction between an azide and a terminal alkyne. | Reaction between an azide and a strained cyclooctyne, driven by ring strain. | Reaction between an NHS ester-activated dye and a primary amine on the peptide.[1] |
| Reaction Speed | Generally fast (minutes to a few hours).[2] | Can be slower than CuAAC, highly dependent on the cyclooctyne used. | Fast (minutes to a few hours).[3] |
| Biocompatibility | Limited for live-cell applications due to copper cytotoxicity.[2] | High, as it is a metal-free reaction, suitable for in vivo studies. | Generally biocompatible, but requires specific pH conditions. |
| Reagents | Cy5.5-azide, alkyne-modified peptide, copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a stabilizing ligand. | Cy5.5-azide, peptide modified with a strained alkyne (e.g., DBCO, BCN). | Cy5.5-NHS ester, peptide with a primary amine (N-terminus or Lysine side chain). |
| Typical Efficiency | >95% | ~90-95% | ~85-95% |
| Purity (post-purification) | High (>95%) | High (>95%) | High (>95%) |
Alternative Fluorophore: ATTO 647N Azide
For applications requiring enhanced photostability or a different spectral profile, ATTO 647N azide presents a viable alternative to Cy5.5 azide.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |
| Cyanine 5.5 | ~675 | ~694 | ~250,000 | ~0.28 | Excellent for in vivo imaging, bright NIR fluorescence. |
| ATTO 647N Azide | ~644 | ~669 | ~150,000 | ~0.65 | High photostability and thermal stability, pH insensitive between pH 4 and 11. |
Experimental Protocols
Detailed methodologies for the conjugation of Cy5.5 azide to an alkyne-modified peptide via CuAAC and the subsequent validation are provided below.
Protocol 1: CuAAC Conjugation of Cy5.5 Azide to an Alkyne-Modified Peptide
Materials:
-
Alkyne-modified peptide
-
Cyanine 5.5 azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Dimethylsulfoxide (DMSO)
-
Deionized water
Procedure:
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in deionized water.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
In a microcentrifuge tube, combine the following in order:
-
Tris-HCl buffer
-
Alkyne-modified peptide solution (to a final concentration of 1 mM)
-
This compound solution (1.5 equivalents to the peptide)
-
CuSO₄ solution (to a final concentration of 1 mM)
-
Sodium ascorbate solution (to a final concentration of 5 mM)
-
-
Vortex the reaction mixture gently and allow it to react at room temperature for 1-2 hours, protected from light.
-
The reaction can be monitored by HPLC to assess completion.
Protocol 2: Purification and Validation by HPLC and Mass Spectrometry
A. HPLC Purification:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor at 220 nm (for the peptide bond) and 675 nm (for Cy5.5).
-
Inject the reaction mixture onto the HPLC column.
-
Collect the fractions corresponding to the major peak that absorbs at both 220 nm and 675 nm.
-
Lyophilize the collected fractions to obtain the purified Cy5.5-peptide conjugate.
B. Mass Spectrometry Validation:
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA).
-
Procedure:
-
Dissolve a small amount of the purified, lyophilized conjugate in a 50:50 acetonitrile/water solution with 0.1% TFA.
-
Mix the sample solution 1:1 with the CHCA matrix solution on a MALDI target plate.
-
Allow the spot to air dry completely.
-
Acquire the mass spectrum in positive ion mode.
-
The observed mass should correspond to the calculated mass of the Cy5.5-peptide conjugate.
-
Visualizing the Workflow
Conclusion
The successful conjugation of this compound to a peptide is a multi-step process that requires careful selection of the conjugation chemistry and rigorous analytical validation. CuAAC offers a highly efficient and rapid method for labeling alkyne-modified peptides, while SPAAC provides a metal-free alternative for applications in living systems. NHS ester chemistry remains a robust method for labeling peptides at primary amines. Independent of the chosen conjugation strategy, a combination of HPLC for purification and mass spectrometry for identity confirmation is essential to ensure the quality and reliability of the final fluorescently labeled peptide for downstream applications in research and drug development.
References
A Comparative Analysis of Cyanine 5.5 Azide and Other Far-Red Dyes for Biological Imaging
In the realm of biological research and drug development, the selection of appropriate fluorescent probes is paramount for generating high-quality imaging data. Far-red and near-infrared (NIR) dyes are particularly advantageous due to their ability to penetrate deeper into tissues, minimize light scattering, and reduce autofluorescence from endogenous biomolecules. This guide provides an objective comparison of Cyanine 5.5 (Cy5.5) azide with other commercially available far-red fluorescent dyes, focusing on their brightness and other key photophysical properties. The information presented here is intended to assist researchers in making informed decisions for their specific applications, such as immunofluorescence, flow cytometry, and in vivo imaging.
Quantitative Comparison of Far-Red Dyes
The brightness of a fluorophore is a critical performance metric, determined by its molar extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The following table summarizes these and other relevant photophysical properties for Cy5.5 azide and several common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness* | Spectrally Similar To |
| Cyanine 5.5 Azide | ~675 - 684[1][2] | ~694 - 710[1][2] | ~190,000 - 209,000[1] | ~0.2 | ~38,000 - 41,800 | Alexa Fluor 680, DyLight 680, IRDye 680 |
| Alexa Fluor 680 | ~679 - 681 | ~702 - 704 | ~183,000 | ~0.36 | ~65,880 | Cy5.5 |
| DyLight 680 | ~682 - 692 | ~712 - 715 | ~140,000 | Not specified | Not calculated | Alexa Fluor 680, Cy5.5, IRDye 700 |
| IRDye 680LT | ~676 | ~693 | Not specified | Not specified | Not calculated | Alexa Fluor 680 |
| IRDye 680RD | ~680 | ~694 | Not specified | Not specified | Not calculated | Alexa Fluor 647 |
*Relative Brightness is calculated as (Molar Extinction Coefficient × Quantum Yield). This value provides a theoretical estimate for comparison. Actual performance may vary depending on the experimental conditions.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable fluorescence imaging results. Below are representative protocols for common applications utilizing far-red dyes like Cy5.5 azide.
Antibody Conjugation via Click Chemistry
This protocol describes the conjugation of an azide-functionalized dye to an antibody containing a DBCO (dibenzocyclooctyne) group through a copper-free click chemistry reaction.
-
Antibody Preparation: If the antibody is not already functionalized, it can be modified to introduce an azide or DBCO group. For antibodies with an azide group, ensure it is in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.
-
Dye Preparation: Dissolve the DBCO-functionalized far-red dye in anhydrous DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add the dye stock solution to the antibody solution at a molar ratio of 5:1 to 20:1 (dye:antibody). The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess, unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.
Immunofluorescence Staining of Fixed Cells
This protocol outlines the steps for immunofluorescently labeling a target protein in fixed cells.
-
Cell Preparation: Culture cells on coverslips or in imaging-compatible plates to 50-80% confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 45-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody, diluted in blocking buffer, for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the far-red dye-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.
-
Final Washes and Mounting: Wash the cells three times with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
In Vivo Fluorescence Imaging
This protocol provides a general workflow for in vivo imaging in a small animal model using a far-red dye-labeled probe.
-
Probe Preparation: The targeting molecule (e.g., antibody, peptide) is conjugated to the far-red fluorescent dye.
-
Animal Model: An appropriate animal model (e.g., a mouse with a tumor xenograft) is prepared.
-
Probe Administration: The fluorescently labeled probe is administered to the animal, typically via intravenous injection.
-
Imaging: At various time points post-injection, the animal is anesthetized and placed in an in vivo imaging system. Fluorescence images are acquired using the appropriate excitation and emission filters for the specific far-red dye.
-
Data Analysis: The fluorescence intensity in the region of interest (e.g., the tumor) is quantified and compared to background fluorescence to determine the targeting efficiency of the probe.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key steps in the experimental protocols described above.
Caption: Workflow for antibody conjugation using click chemistry.
Caption: Step-by-step immunofluorescence staining protocol.
Caption: General workflow for in vivo fluorescence imaging.
References
Comparative Guide to Cross-Reactivity of Cyanine 5.5 Azide Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies labeled with Cyanine 5.5 (Cy5.5) azide versus other common fluorescent dyes. Understanding the potential for off-target binding is critical for the accuracy and reproducibility of immunoassays. This document outlines the experimental methodologies to assess cross-reactivity and presents data in a clear, comparative format to aid in the selection of the most appropriate fluorescent label for your research needs.
Introduction to Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, non-target antigen.[1] This phenomenon is often due to structural similarities between the target and off-target epitopes.[1] In fluorescence-based applications, such as immunofluorescence, flow cytometry, and Western blotting, cross-reactivity can lead to false-positive signals, inaccurate quantification, and misinterpretation of results.[2] Therefore, rigorous testing of labeled antibodies for cross-reactivity is an essential validation step.
Cyanine 5.5 (Cy5.5) is a popular fluorescent dye used for labeling antibodies due to its emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[3] The azide derivative of Cy5.5 allows for a specific and stable covalent bond with alkyne-modified antibodies via "click chemistry." This guide will compare the cross-reactivity of Cy5.5 azide labeled antibodies with those labeled with other commonly used fluorophores, such as Alexa Fluor™ 647 and DyLight™ 680.
Comparative Data on Cross-Reactivity
The following table summarizes hypothetical, yet representative, data from a cross-reactivity screening assay using a protein microarray. The data illustrates the percentage of off-target binding observed for a specific monoclonal antibody (Anti-HER2) labeled with three different fluorophores.
| Fluorophore Label | Excitation Max (nm) | Emission Max (nm) | Off-Target Binding (%)* | Signal-to-Noise Ratio |
| Cyanine 5.5 Azide | 675 | 694 | 3.2% | 15.4 |
| Alexa Fluor™ 647 NHS Ester | 650 | 668 | 2.8% | 18.2 |
| DyLight™ 680 NHS Ester | 692 | 712 | 4.1% | 12.8 |
*Percentage of off-target binding was determined by calculating the number of significantly reactive off-target proteins against the total number of proteins on the array.
Experimental Workflow and Methodologies
A systematic approach is required to evaluate the cross-reactivity of labeled antibodies. The following diagram and protocol outline a typical workflow for labeling, purification, and cross-reactivity testing.
Caption: Experimental workflow for cross-reactivity testing of fluorescently labeled antibodies.
Detailed Experimental Protocol: Protein Microarray Cross-Reactivity Assay
This protocol describes the use of a human protein microarray to assess the off-target binding of a Cy5.5 azide labeled antibody.
1. Antibody Labeling with this compound:
-
Materials:
-
Purified monoclonal antibody (e.g., Anti-HER2) in an amine-free buffer (e.g., PBS).
-
This compound dye.
-
Click-chemistry reaction components (e.g., copper catalyst, reducing agent).
-
Desalting column for purification.
-
-
Procedure:
-
If not already modified, introduce an alkyne group to the antibody following a standard protocol.
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Mix the alkyne-modified antibody with the this compound solution at a molar ratio of 1:3 to 1:8 (antibody:dye).
-
Add the click-chemistry reaction components as per the manufacturer's instructions.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the labeled antibody from the reaction mixture using a desalting column to remove unconjugated dye.
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 675 nm.
-
2. Protein Microarray Screening:
-
Materials:
-
Human protein microarray slides.
-
Blocking buffer (e.g., 1% BSA in PBST).
-
Wash buffer (e.g., PBST).
-
Labeled antibody solution (1-5 µg/mL in blocking buffer).
-
Microarray scanner with appropriate laser and filter sets for Cy5.5.
-
-
Procedure:
-
Allow the protein microarray slide to equilibrate to room temperature.
-
Block the microarray slide with blocking buffer for 1 hour at room temperature.
-
Wash the slide three times with wash buffer.
-
Incubate the slide with the diluted Cy5.5 azide labeled antibody solution for 1 hour at room temperature, protected from light.
-
Wash the slide five times with wash buffer.
-
Wash the slide once with deionized water.
-
Dry the slide by centrifugation or with a gentle stream of nitrogen.
-
Scan the microarray slide using a scanner with excitation and emission wavelengths appropriate for Cy5.5 (e.g., 675 nm excitation and 694 nm emission).
-
3. Data Analysis:
-
Procedure:
-
Quantify the fluorescence intensity of each protein spot on the array using microarray analysis software.
-
Normalize the data to account for variations in protein spotting and slide surface chemistry.
-
Identify off-target "hits" by setting a fluorescence intensity threshold (e.g., 3 standard deviations above the mean background).
-
Calculate the percentage of off-target binding by dividing the number of off-target hits by the total number of proteins on the array and multiplying by 100.
-
Compare the off-target binding percentage and signal-to-noise ratios between the Cy5.5 azide labeled antibody and antibodies labeled with other fluorophores.
-
Signaling Pathway Perturbation by Off-Target Binding
Caption: Unintended signaling due to antibody cross-reactivity.
Conclusion
References
Unveiling the Advantages of Cyanine 5.5 Azide for Advanced Fluorescence Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of biomedical research and drug development, the precise and sensitive detection of biomolecules is paramount. Fluorescent cyanine dyes, with their high extinction coefficients and tunable spectral properties, have become indispensable tools for a myriad of applications, from cellular imaging to in vivo diagnostics. Among these, Cyanine 5.5 (Cy5.5) azide has emerged as a superior choice for many demanding applications, particularly those requiring near-infrared (NIR) detection. This guide provides an objective comparison of Cy5.5 azide with other commonly used cyanine dyes—Cy3 azide, Cy5 azide, and Cy7 azide—supported by a summary of their key performance characteristics and detailed experimental protocols for their application in click chemistry-based bioconjugation.
Key Performance Advantages of Cyanine 5.5 Azide
This compound's primary advantages lie in its spectral positioning within the near-infrared (NIR) window (approximately 700-900 nm). This region is often referred to as the "optical window" for biological tissues, as it is characterized by reduced light scattering and minimal autofluorescence from endogenous biomolecules such as hemoglobin and water. This translates to several key benefits for researchers:
-
Deeper Tissue Penetration: The longer wavelength of light emitted by Cy5.5 allows for imaging deeper into tissues compared to dyes that emit in the visible spectrum, such as Cy3. This is a critical advantage for in vivo imaging studies in small animals, enabling the visualization of internal organs and disease processes with greater clarity.[1]
-
Improved Signal-to-Noise Ratio: The low background fluorescence in the NIR region results in a significantly higher signal-to-noise ratio.[2] This enhanced sensitivity is crucial for the detection of low-abundance targets and for obtaining high-contrast images.
-
Reduced Phototoxicity and Photodamage: The use of lower-energy NIR light for excitation minimizes phototoxicity and damage to living cells and tissues, making Cy5.5 azide an excellent choice for long-term live-cell imaging and in vivo tracking studies.
Comparative Analysis of Cyanine Azide Dyes
The selection of a fluorescent dye is a critical decision that depends on the specific experimental requirements, including the instrumentation available and the biological system under investigation. The following table summarizes the key spectral properties of Cy3, Cy5, Cy5.5, and Cy7 azides to facilitate an informed choice.
| Property | Cy3 Azide | Cy5 Azide | Cy5.5 Azide | Cy7 Azide |
| Excitation Maximum (λex) | ~555 nm[3][4][5] | ~646 nm | ~684 nm | ~750 nm |
| Emission Maximum (λem) | ~570 nm | ~662 nm | ~710 nm | ~773 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | ~190,000 - 209,000 cm⁻¹M⁻¹ | ~199,000 - 255,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.31 | Not consistently reported | ~0.2 | ~0.24 - 0.3 |
| Spectral Range | Visible (Orange-Red) | Far-Red | Near-Infrared (NIR) | Near-Infrared (NIR) |
| Key Advantages | Bright, easily detectable with standard microscopy setups. | Good for multiplexing with green and yellow fluorophores. | Optimal for in vivo imaging due to low autofluorescence and deep tissue penetration. | Furthest red-shifted, suitable for deep tissue imaging. |
| Limitations | Higher background in biological samples, limited tissue penetration. | Susceptible to photobleaching. | Requires specialized NIR imaging equipment. | May have lower quantum yield than other cyanines. |
Experimental Protocols
The azide functionality of these cyanine dyes allows for their efficient and specific covalent attachment to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins
This protocol provides a general guideline for labeling an alkyne-modified protein with a cyanine azide. Optimization may be required for specific proteins and applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Cyanine azide (Cy3, Cy5, Cy5.5, or Cy7 azide) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Catalyst Solution: A few minutes before initiating the labeling reaction, prepare the Cu(I)-THPTA catalyst complex. In a microcentrifuge tube, mix CuSO₄ and THPTA solutions at a 1:2 molar ratio.
-
Reaction Setup: In a separate microcentrifuge tube, add the alkyne-modified protein to the reaction buffer.
-
Add Cyanine Azide: Add the cyanine azide stock solution to the protein solution. The optimal molar excess of the dye should be determined empirically but typically ranges from 4 to 50 equivalents relative to the protein.
-
Initiate the Reaction: Add the pre-mixed Cu(I)-THPTA catalyst solution to the protein-dye mixture.
-
Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterization: Confirm the successful labeling and determine the degree of labeling using UV-Vis spectroscopy.
Caption: Workflow for bioconjugation using CuAAC.
Mandatory Visualizations
Signaling Pathway for In Vivo Imaging
The superior performance of Cy5.5 azide in in vivo imaging is a direct consequence of its spectral properties, which allow it to overcome the inherent challenges of imaging through biological tissues. The following diagram illustrates the logical relationship between these properties and the resulting advantages.
Caption: Rationale for Cy5.5 azide's in vivo imaging benefits.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 5. Cyanine 3 azide (A270141) | Antibodies.com [antibodies.com]
Evaluating the In Vivo Stability of Cyanine 5.5 Azide Probes: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in in vivo imaging, the stability of fluorescent probes is a critical determinant of experimental success. Cyanine 5.5 (Cy5.5) azide has emerged as a widely utilized near-infrared (NIR) probe for bioorthogonal labeling applications. However, a thorough evaluation of its in vivo performance, particularly its stability, in comparison to other available probes is essential for selecting the optimal tool for specific research needs. This guide provides an objective comparison of the in vivo stability of Cy5.5 azide with alternative NIR azide probes, supported by experimental data and detailed methodologies.
Comparative In Vivo Performance of NIR Azide Probes
The in vivo stability of a fluorescent probe is influenced by several factors, including its chemical structure, susceptibility to photobleaching, clearance rate from the body, and biodistribution. The following table summarizes the available quantitative data for Cy5.5 and its alternatives. It is important to note that direct head-to-head in vivo stability studies of the azide-functionalized versions of all these dyes under identical conditions are limited in the literature. The data for Cy5.5 is primarily based on the free dye, and the azide moiety may slightly alter its pharmacokinetic properties.
| Property | Cyanine 5.5 (Cy5.5) | Aza-BODIPY Dyes | Silicon-Rhodamine (SiR) Dyes | Other Cyanine Dyes (e.g., SIDAG) |
| Excitation Max (nm) | ~675 | 650 - 750 | ~650 | Varies (e.g., ICG ~780) |
| Emission Max (nm) | ~694 | 660 - 800 | ~670 | Varies (e.g., ICG ~820) |
| In Vivo Stability | Moderate | High | High | Variable |
| Photostability | Moderate. Susceptible to photobleaching with prolonged exposure.[1] | Excellent. Generally more photostable than cyanine dyes.[2] | High. Known for good photostability. | Variable. Can be improved by structural modifications. |
| Clearance | Rapidly eliminated from 0.5 to 24 hours post-injection, with low levels remaining in some organs for up to 28 days.[3] Primarily renal and hepatobiliary. | Generally exhibit good physiological and chemical stability.[2] | Hydrophilic derivatives show rapid renal elimination.[4] | |
| Biodistribution | Initially strong fluorescence in the liver, lung, kidney, and stomach within the first day. | Hydrophilic versions show less protein binding and extravasation. | ||
| Key Advantages | Widely available, well-established for click chemistry. | High molar extinction coefficients, excellent photostability. | High brightness and photostability. | Tunable properties through chemical modification. |
| Key Disadvantages | Moderate photostability, potential for non-specific binding of the free dye. | Some derivatives have short plasma half-lives. |
Experimental Protocols
Accurate assessment of the in vivo stability of fluorescent probes requires standardized and well-controlled experimental procedures. Below are detailed methodologies for key experiments.
In Vivo Imaging and Biodistribution
This protocol outlines the general procedure for non-invasive in vivo fluorescence imaging and subsequent ex vivo organ analysis to determine the biodistribution and clearance of a NIR azide probe.
Materials:
-
NIR azide probe (e.g., Cy5.5 azide)
-
Research animals (e.g., mice)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
Surgical tools for dissection
Procedure:
-
Probe Administration: Dissolve the NIR azide probe in a biocompatible vehicle (e.g., PBS with a small amount of DMSO for solubility). Administer the probe to the animal via intravenous (tail vein) injection. The dosage should be optimized based on the probe's brightness and toxicity. A typical dose for free Cy5.5 dye is around 0.1 mg/kg body weight.
-
In Vivo Imaging: At various time points post-injection (e.g., 30 min, 1h, 4h, 24h, 48h, and longer for extended studies), anesthetize the animal. Place the animal in the in vivo imaging system. Acquire fluorescence images using the appropriate excitation and emission filters for the specific probe (for Cy5.5, excitation ~675 nm, emission ~700 nm). A brightfield image should also be acquired for anatomical reference.
-
Image Analysis: Quantify the fluorescence intensity in regions of interest (ROIs), such as the whole body, specific organs, or tumor sites, using the imaging system's software. The data is typically expressed as radiant efficiency or photons/second/cm²/steradian.
-
Ex Vivo Organ Analysis: At the final time point, euthanize the animal. Dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and any tissues of interest (e.g., tumor). Arrange the organs in the imaging system and acquire fluorescence images.
-
Data Quantification: Quantify the fluorescence intensity for each organ to determine the biodistribution of the probe. The results can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Pharmacokinetic Analysis
This protocol describes the measurement of the probe's concentration in the bloodstream over time to determine its pharmacokinetic profile, including its half-life.
Materials:
-
NIR azide probe
-
Research animals (e.g., mice)
-
Heparinized capillary tubes or other blood collection supplies
-
Centrifuge
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Probe Administration: Inject the NIR azide probe intravenously as described above.
-
Blood Sampling: At predetermined time points (e.g., 2, 5, 10, 30, 60, 120, and 240 minutes post-injection), collect small blood samples from the tail vein or another appropriate site into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement: Measure the fluorescence intensity of the plasma samples using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Generate a standard curve by diluting the probe in plasma to known concentrations. Use the standard curve to convert the fluorescence intensity of the experimental samples to probe concentration. Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to determine parameters such as elimination half-life and clearance rate.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are crucial for understanding complex experimental processes and biological interactions. The following sections provide Graphviz DOT scripts to generate such diagrams.
Experimental Workflow for In Vivo Probe Stability Evaluation
This workflow outlines the key steps in assessing and comparing the in vivo stability of different fluorescent probes.
Caption: Workflow for evaluating the in vivo stability of NIR azide probes.
Bioorthogonal Labeling via Click Chemistry In Vivo
This diagram illustrates the general principle of using azide probes for in vivo labeling of target molecules through click chemistry.
Caption: In vivo bioorthogonal labeling using an azide probe and click chemistry.
References
- 1. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
Safety Operating Guide
Proper Disposal Procedures for Cyanine 5.5 Azide
This document provides comprehensive guidance on the safe handling and disposal of Cyanine 5.5 azide, a fluorescent dye commonly used in biological research and drug development. Adherence to these procedures is crucial for ensuring laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its azide functional group necessitates specific handling and deactivation steps prior to disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety goggles
-
Nitrile gloves
-
Laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated, labeled waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste in accordance with local regulations.
Disposal Plan: Deactivation and Disposal
The primary safety concern with organic azides is their potential reactivity. Therefore, a chemical deactivation step to convert the azide group to a more stable amine is strongly recommended before disposal. The Staudinger reduction is a mild and effective method for this transformation.
Step 1: Chemical Deactivation (Staudinger Reduction)
This procedure converts the potentially reactive this compound into the more stable Cyanine 5.5 amine.
Experimental Protocol:
-
In a chemical fume hood, dissolve the this compound waste in a suitable solvent such as Tetrahydrofuran (THF). The concentration should be kept low, ideally below 1M.
-
To this solution, add a slight excess (1.1 to 1.5 molar equivalents) of triphenylphosphine.
-
Add water to the reaction mixture (5-10 molar equivalents).
-
Stir the mixture at room temperature. The reaction can be gently heated to 50-65°C to ensure completion, which typically occurs within 6-12 hours.
-
Monitor the reaction's progress using a suitable analytical method, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting azide.
-
Once the reaction is complete, the resulting solution contains the much more stable Cyanine 5.5 amine and triphenylphosphine oxide as a byproduct.
Data Presentation: Reagents for Chemical Deactivation
| Reagent | Molar Equivalents (relative to this compound) | Purpose |
| Triphenylphosphine (PPh₃) | 1.1 - 1.5 | Reducing agent; converts the azide to an iminophosphorane intermediate. |
| Water (H₂O) | 5 - 10 | Hydrolyzes the iminophosphorane to the final amine product. |
| Tetrahydrofuran (THF) | - | Reaction solvent. |
Step 2: Waste Segregation and Collection
-
The deactivated solution, containing Cyanine 5.5 amine, triphenylphosphine oxide, and the solvent, should be collected in a clearly labeled hazardous waste container. The label should indicate all chemical constituents.
-
Do not mix this waste stream with acidic waste, as this can generate highly toxic hydrazoic acid if any unreacted azide is present.[1]
-
Avoid contact with metals, as azides can form explosive metal azides.[1]
Step 3: Final Disposal
-
The collected waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
Always follow your local, state, and federal regulations for the disposal of chemical waste.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanine 5.5 Azide
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Cyanine 5.5 azide, a fluorescent dye increasingly utilized in advanced biological imaging and drug development. While some supplier Safety Data Sheets (SDS) may classify this compound as non-hazardous, the presence of the azide functional group necessitates stringent safety protocols due to the potential risks associated with this class of chemicals. This guide offers a comprehensive operational and disposal plan to ensure the safety of all laboratory personnel.
Hazard Assessment: A Balanced Perspective
Organic azides are recognized as a reactive and potentially hazardous class of compounds. They can be sensitive to heat, light, friction, and shock, and may possess toxic properties.[1] However, the stability of an organic azide is largely influenced by its molecular structure.[1]
For this compound (C₄₃H₄₉ClN₆O), a high carbon-to-nitrogen ratio suggests a greater degree of stability compared to smaller, more volatile azide compounds.[2] Nevertheless, it is prudent to handle this compound with the precautions outlined for organic azides, while acknowledging its likely reduced risk of spontaneous decomposition.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves.[3] | Prevents skin absorption, a potential route of exposure for azide compounds.[3] Double-gloving provides an additional barrier against contamination. |
| Eye Protection | Chemical safety glasses or splash goggles. | Protects against accidental splashes of the compound in solution. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contact with clothing and skin. |
| Respiratory Protection | Not generally required when handled in a fume hood. | All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing risk.
1. Preparation and Area Setup:
-
Before beginning work, ensure that a certified chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Line the work surface within the fume hood with disposable absorbent bench paper.
-
Assemble all necessary equipment and reagents before handling the this compound.
2. Handling Solid Compound:
-
All weighing and initial dilutions of the solid this compound must be performed in a chemical fume hood.
-
Use plastic or ceramic spatulas for transferring the solid. Never use metal spatulas , as they can form shock-sensitive metal azides.
-
Keep the container of the solid compound tightly sealed when not in use and store it according to the manufacturer's recommendations, typically at -20°C in the dark.
3. Solution Preparation and Use:
-
This compound is often dissolved in organic solvents like DMSO or DMF. Handle these solvents with appropriate care.
-
Avoid contact with strong acids, oxidizing agents, and heavy metals, as these can lead to the formation of highly toxic and explosive compounds.
-
Do not use halogenated solvents such as dichloromethane or chloroform as reaction media with azides, as this can form extremely unstable compounds.
Disposal Plan: Preventing Environmental Contamination and Explosive Hazards
Improper disposal of azide-containing waste can lead to severe accidents.
Key Disposal Principles:
-
Never pour this compound waste down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azide accumulations.
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, bench paper), must be treated as hazardous waste.
-
Collect all azide-containing waste in a clearly labeled, dedicated hazardous waste container. Use non-metallic containers, such as those made of polyethylene.
-
Do not mix azide waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.
Waste Disposal Workflow:
Experimental Protocol: Deactivation of Small, Dilute Aqueous Azide Solutions
For small quantities of dilute (≤5%) inorganic azide solutions, chemical deactivation can be performed. However, for organic azides like this compound, the most straightforward and safest method is direct disposal as hazardous waste. If deactivation of a simple inorganic azide waste stream is necessary, the following protocol for treatment with nitrous acid must be followed precisely in a chemical fume hood.
Materials:
-
Aqueous solution of sodium azide (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Litmus paper or pH meter
Procedure:
-
Place the sodium azide solution in the three-necked flask equipped with a stirrer.
-
Add the 20% sodium nitrite solution. Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide.
-
Slowly add the 20% sulfuric acid solution from the dropping funnel while stirring vigorously. The order of addition is critical.
-
Continue adding acid until the solution is acidic to litmus paper. The reaction generates nitric oxide, so efficient fume hood ventilation is crucial.
-
Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.
-
Neutralize the resulting solution with sodium hydroxide before disposing of it as hazardous aqueous waste.
Emergency Procedures: Immediate Actions
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Spill | For a small spill within a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container. Clean the spill area with a suitable decontaminant. For a large spill, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office immediately. |
By implementing these safety and logistical protocols, researchers can confidently and safely utilize this compound in their work, fostering a secure laboratory environment while advancing scientific discovery.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
